Technical Documentation Center

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
  • CAS: 1255791-11-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores requires building blocks that are both structurally robust and synthetically versatile. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores requires building blocks that are both structurally robust and synthetically versatile. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7) represents a highly specialized, bifunctional intermediate[1]. It combines the metabolic stability of a 1,4-disubstituted 1,2,3-triazole core—synthesized via "click chemistry"—with the orthogonal reactivity of an amidoxime (N'-hydroxycarboximidamide) moiety.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep mechanistic understanding of this compound. This guide details its physicochemical profiling, self-validating synthesis protocols, and its critical role as a precursor for 1,2,4-oxadiazole bioisosteres.

Structural and Physicochemical Profiling

The architectural value of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide lies in its dual functional zones. The benzyl-triazole system provides lipophilic bulk and a rigid vector, while the amidoxime group offers a dense hydrogen-bonding network. Amidoximes exist in a state of tautomeric and geometric equilibrium (predominantly the Z-isomer in solution), which dictates their reactivity with electrophiles.

Table 1: Physicochemical Properties & Descriptors

To facilitate compound tracking and computational modeling, the quantitative descriptors of the molecule are summarized below.

PropertyValueStructural Significance
Chemical Formula C₁₀H₁₁N₅ODefines the mass balance for stoichiometric calculations.
Molecular Weight 217.23 g/mol Optimal low-MW building block for fragment-based design.
CAS Registry Number 1255791-11-7Unique identifier for commercial procurement[2].
Hydrogen Bond Donors 3 (-OH, -NH₂)High capacity for target protein interaction (e.g., kinase hinges).
Hydrogen Bond Acceptors 6 (N, O atoms)Facilitates strong aqueous solvation and metal chelation.
Topological Polar Surface Area ~85 ŲFalls within the optimal range (<140 Ų) for oral bioavailability.

De Novo Synthesis Strategy

The synthesis of this compound relies on a highly efficient two-step sequence: a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by the hydroxylaminolysis of the resulting nitrile[3].

Synthesis_Pathway A Benzyl Azide + Propiolonitrile B 1-Benzyl-1H-1,2,3-triazole- 4-carbonitrile A->B CuSO4, Na Ascorbate t-BuOH/H2O, RT (CuAAC Click Reaction) C 1-Benzyl-N'-hydroxy-1H- 1,2,3-triazole-4-carboximidamide B->C NH2OH.HCl, Na2CO3 EtOH/H2O, 80°C (Hydroxylaminolysis)

Figure 1: Two-step de novo synthesis workflow utilizing CuAAC click chemistry followed by hydroxylaminolysis.

Protocol 1: CuAAC Synthesis of the Nitrile Intermediate

Mechanistic Causality: The uncatalyzed 1,3-dipolar cycloaddition requires high heat and yields a mixture of 1,4- and 1,5-regioisomers. The addition of Cu(I) accelerates the reaction by a factor of 10⁷ and exclusively yields the 1,4-disubstituted triazole[4].

  • Preparation: Dissolve benzyl azide (1.0 eq) and propiolonitrile (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).

  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%). Follow immediately with sodium ascorbate (15 mol%).

    • Expert Insight: Sodium ascorbate must be added in a slight molar excess relative to Cu(II). It reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling)[4].

  • Reaction: Stir at room temperature for 4-6 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The azide spot (R_f ~0.8) will disappear, replaced by a highly UV-active baseline spot.

  • Isolation: Dilute with ice water. The 1-benzyl-1H-1,2,3-triazole-4-carbonitrile precipitates as a solid. Filter and wash with cold water.

Protocol 2: Hydroxylaminolysis to the Amidoxime

Mechanistic Causality: Converting the nitrile to an amidoxime requires nucleophilic attack by hydroxylamine. pH control is the critical variable here.

  • Preparation: Suspend the triazole-carbonitrile (1.0 eq) in ethanol.

  • Base Liberation: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) and sodium carbonate (Na₂CO₃, 1.1 eq) in a minimum amount of water.

    • Expert Insight: Na₂CO₃ is chosen over stronger bases (e.g., NaOH) to liberate free hydroxylamine without inducing competitive hydrolysis of the nitrile intermediate into a primary amide[5].

  • Reaction: Combine the solutions and reflux at 80°C for 8 hours.

  • Isolation: Concentrate the ethanol under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.

Synthetic Utility: Downstream Applications

The primary value of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is its use as a springboard for further heterocyclic elaboration, specifically the generation of 1,2,4-oxadiazoles. These rings are premier bioisosteres for esters and amides, offering superior metabolic stability against esterases and amidases in vivo[6].

Application_Pathway Core 1-Benzyl-N'-hydroxy-1H-1,2,3- triazole-4-carboximidamide Oxadiazole 1,2,4-Oxadiazole Derivatives (Amide/Ester Bioisosteres) Core->Oxadiazole 1. R-COCl, DIPEA 2. Toluene, Reflux (-H2O) Amidine Amidine Derivatives (In Vivo Prodrug Reduction) Core->Amidine Enzymatic Reduction (mARC system) Metal Metal Chelates (Cu, Fe Coordination Complexes) Core->Metal Coordination via N-O and N atoms

Figure 2: Downstream applications of the amidoxime building block in medicinal chemistry.

Protocol 3: Cyclocondensation to 1,2,4-Oxadiazole
  • O-Acylation: Dissolve the amidoxime (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add an acyl chloride (R-COCl, 1.1 eq). Stir for 2 hours to form the O-acyl amidoxime intermediate.

  • Solvent Exchange: Evaporate the DCM completely.

  • Thermal Dehydration: Redissolve the crude intermediate in anhydrous toluene. Reflux at 110°C for 12 hours.

    • Expert Insight: Toluene is specifically selected because its boiling point provides the exact thermal energy required to drive the intramolecular cyclization and dehydration. Utilizing a Dean-Stark trap to remove the liberated water will push the reaction equilibrium entirely to the oxadiazole product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured building block, rigorous analytical tracking of the functional group transformation is required. Table 2 outlines the critical spectroscopic shifts that validate the successful conversion of the nitrile to the amidoxime.

Table 2: Functional Group Transformation Tracking
Analytical MethodNitrile IntermediateAmidoxime Product (CAS: 1255791-11-7)Diagnostic Shift
FT-IR Spectroscopy Sharp peak at ~2230 cm⁻¹Broad bands at ~3400, 3300 cm⁻¹; Peak at 1650 cm⁻¹Disappearance of C≡N stretch; Appearance of O-H, N-H, and C=N stretches.
¹³C NMR (DMSO-d₆) Peak at ~113 ppm (C≡N)Peak at ~145 ppm (C=N-OH)Downfield shift indicating successful hydroxylamine addition.
LC-MS (ESI+) [M+H]⁺ = 185.08 m/z[M+H]⁺ = 218.10 m/zMass increase of +33 Da (addition of NH₂OH).

References

  • Accela ChemBio. "Product Catalog: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7)". AccelaChem. URL: [Link]

  • Wikipedia Contributors. "Click chemistry". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Organic-Chemistry.org. URL: [Link]

  • RSC Publishing. "Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update". Organic & Biomolecular Chemistry. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Peptide Conjugation via CuAAC 'Click' Chemistry". PubMed Central. URL: [Link]

Sources

Exploratory

In vitro biological activity of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

An In-Depth Technical Guide to the In Vitro Biological Activities of 1-Benzyl-1H-1,2,3-triazole-4-carboxamide and Carboximidamide Derivatives Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activities of 1-Benzyl-1H-1,2,3-triazole-4-carboxamide and Carboximidamide Derivatives

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding.[1] This guide focuses on the 1-benzyl-1H-1,2,3-triazole-4-carboxamide and its related carboximidamide scaffold, a chemical framework that has yielded a diverse array of biologically active compounds. We will delve into the key in vitro biological activities of this class of molecules, including their antimicrobial, anticancer, and enzyme inhibitory properties. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing not only a summary of activities but also detailed experimental protocols, mechanistic insights, and an analysis of structure-activity relationships.

Introduction

The 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in medicinal chemistry is due to a unique combination of properties: it is a rigid and planar structure that can act as a stable linker between different pharmacophores, and its nitrogen atoms can participate in hydrogen bonding, enhancing interactions with biological targets.[1] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[1] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]

Significance of the 1-Benzyl and 4-Carboxamide/Carboximidamide Moieties

The 1-benzyl group is a common substituent in bioactive 1,2,3-triazoles, often contributing to the molecule's lipophilicity and influencing its binding to target proteins. Modifications to the benzyl ring can have a significant impact on the compound's biological activity.[4] The 4-carboxamide or 4-carboximidamide group provides a key point for interaction with biological targets, often through hydrogen bonding. The versatility of the amide synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Scope of the Guide

This guide will provide a comprehensive overview of the in vitro biological activities of 1-benzyl-1H-1,2,3-triazole-4-carboxamide and related derivatives. We will explore their antimicrobial and anticancer properties, as well as their ability to inhibit various enzymes. For each activity, we will present a summary of the available data, detailed experimental methodologies, and mechanistic insights.

Synthesis Strategies

General Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction involves the cycloaddition of a terminal alkyne with an azide in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole.

Synthesis of Key Precursors

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamides typically begins with the preparation of benzyl azide and an appropriate N-substituted propynamide. Benzyl azide can be synthesized from benzyl bromide and sodium azide. The N-substituted propynamide can be prepared by coupling propynoic acid with the desired amine.

Workflow Diagram for Synthesis

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_click CuAAC Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Azide Benzyl Azide Benzyl_Bromide->Benzyl_Azide Sodium_Azide Sodium Azide Sodium_Azide->Benzyl_Azide Propynoic_Acid Propynoic Acid Propynamide N-R-propynamide Propynoic_Acid->Propynamide Amine R-NH2 Amine->Propynamide Triazole 1-Benzyl-N-R-1H-1,2,3-triazole-4-carboxamide Benzyl_Azide->Triazole Propynamide->Triazole Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole

Caption: General workflow for the synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamides.

Antimicrobial Activity

Derivatives of 1,2,3-triazoles have shown significant potential as antimicrobial agents.[1][6]

Antibacterial Activity

One of the identified mechanisms of antibacterial action for some 1,2,3-triazole-4-carboxamides is the inhibition of the bacterial SOS response.[7] The SOS response is a DNA damage repair system in bacteria that can contribute to the development of antibiotic resistance.[7] By inhibiting this pathway, these compounds can potentially sensitize bacteria to other antibiotics.[7]

The antibacterial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound ClassTest OrganismMIC (µg/mL)Reference
1,2,3-Triazole linked chalcone and flavone hybridsStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa6.25–100[1]
1,2,4-Triazolo[3,4a]phthalazine derivativesStaphylococcus aureus16–128[1]
Menthyl 1,4-disubstituted 1,2,3-triazole derivativesEnterococcus faecium1–3 µM[1]
1H-1,2,3-triazole derivatives of metronidazoleVarious bacteriaPotent activity[8]
Antifungal Activity

Several 1-benzyl-1H-1,2,3-triazole-4-carboxamides have demonstrated activity against a range of fungal pathogens, including Candida albicans and Cryptococcus neoformans.[9] Some derivatives have shown particularly strong activity against Rhizopus oryzae.[10][11]

Antifungal susceptibility testing is also performed using a broth microdilution method, following CLSI guidelines for yeasts and filamentous fungi.

Compound ClassTest OrganismActivityReference
Coumarin-1,2,3-triazole conjugatesCandida albicansGenerally low activity[1]
1,2,3-Triazole glycosidesCandida albicans, Aspergillus nigerSome promising activity[5]
Benzylic 1,2,3-triazole-4-carboxamidesRhizopus oryzaeMore potent than itraconazole[10][11]
N-benzyl 1H-1,2,3-triazole-4-carboxamidesCandida albicans, Cryptococcus neoformansPronounced activity[9]

Anticancer Activity

The 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][12]

Antiproliferative Activity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.

Compound ClassCancer Cell Line(s)IC50/GI50Reference
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesJurkat (leukemia)0.63–0.69 µM[12]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamidesMCF-7 (breast cancer)46 nM[13]
Tricarboxamide-based 1,2,3-triazolesMCF-7, HCT-116, A5490.09-0.7 µM[14]
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamidesA549 (lung cancer)Potent activity[15]
p-alkylbenzyl-substituted triazoles on d-secoestrone scaffoldsA2780 (ovarian cancer)1 µM[4]
Mechanism of Action

A significant mechanism of action for several anticancer 1,2,3-triazole derivatives is the inhibition of tubulin polymerization.[13][16] Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. By disrupting this process, these compounds can induce cell cycle arrest and apoptosis.[13]

Flow cytometry analysis has shown that some of these compounds can induce cell cycle arrest at the G2/M phase, which is consistent with their activity as antimicrotubule agents.[13][15]

Some 1,2,3-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[14]

Anticancer_Mechanism Triazole_Compound 1-Benzyl-1H-1,2,3-triazole-4-carboxamide Derivative Tubulin Tubulin Triazole_Compound->Tubulin Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Assembly Triazole_Compound->Mitotic_Spindle Disrupts EGFR_VEGFR EGFR/VEGFR Signaling Triazole_Compound->EGFR_VEGFR Inhibits Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Triazole_Compound->Proliferation_Angiogenesis Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis EGFR_VEGFR->Proliferation_Angiogenesis

Caption: Proposed mechanisms of anticancer activity for 1,2,3-triazole derivatives.

Enzyme Inhibition

The 1,2,3-triazole scaffold has been explored for the inhibition of various enzymes implicated in different diseases.

Carbonic Anhydrase Inhibition

Some 1H-1,2,3-triazole analogs have shown moderate inhibitory potential against carbonic anhydrase-II, an enzyme involved in various physiological processes.[17]

α-Glucosidase and α-Amylase Inhibition

Derivatives of 1,2,3-triazoles have been investigated as dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential candidates for the management of type 2 diabetes.[18][19]

Cholinesterase Inhibition

Certain 1,2,3-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[20]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Novel 1,2,3-triazole derivatives have been designed as inhibitors of IDO1, an immunomodulatory enzyme that is a target in cancer immunotherapy.[21]

Pregnane X Receptor (PXR) Modulation

1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of PXR, a nuclear receptor that plays a role in drug metabolism and interactions.[22]

Summary of Enzyme Inhibitory Activities
Enzyme TargetCompound ClassActivity (IC50)Reference
Carbonic Anhydrase-II1H-1,2,3-triazole analogs13.8–35.7 µM[17]
α-GlucosidaseFlavone-1,2,3-triazole derivatives24.37–168.44 µM[19]
Butyrylcholinesterase (BuChE)Paeonol–1,2,3-triazole hybrids0.13 µM[20]
Indoleamine 2,3-dioxygenase 1 (IDO1)Urea and 1,2,3-triazole compounds0.75 µM[21]
Pregnane X Receptor (PXR)1H-1,2,3-triazole-4-carboxamidesLow nanomolar[22]

Structure-Activity Relationships (SAR)

The biological activity of 1-benzyl-1H-1,2,3-triazole-4-carboxamides can be significantly influenced by the nature and position of substituents.

Influence of Substituents on the N-benzyl group

The substitution pattern on the benzyl ring can dramatically affect the antiproliferative activity. For instance, p-alkylbenzyl-substituted triazoles on a d-secoestrone scaffold showed selective high cytostatic action against A2780 ovarian cancer cells.[4]

Impact of modifications on the carboxamide moiety

The group attached to the carboxamide nitrogen is crucial for activity. A wide variety of aryl and alkyl groups have been explored, leading to compounds with potent and selective activities. For example, the introduction of a 2-(phenylamino)pyridin-3-yl group led to potent antimitotic agents.[15]

SAR Summary Diagram

SAR_Summary Core_Structure 1-Benzyl-1H-1,2,3-triazole-4-carboxamide Core R1_Substituents R1: Substituents on Benzyl Ring - Lipophilicity - Steric hindrance Core_Structure->R1_Substituents R2_Substituents R2: Substituents on Carboxamide - Hydrogen bonding potential - Target-specific interactions Core_Structure->R2_Substituents Biological_Activity Biological Activity (Antimicrobial, Anticancer, Enzyme Inhibition) R1_Substituents->Biological_Activity R2_Substituents->Biological_Activity

Caption: Key structural features influencing the biological activity.

Conclusion and Future Perspectives

The 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds through "click" chemistry allows for the rapid generation of diverse chemical libraries for biological screening. The broad spectrum of in vitro activities, including antimicrobial, anticancer, and enzyme inhibitory effects, highlights the potential of this chemical class. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also needed to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

References

  • Kant, R., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 23(1), 157. [Link]

  • Reddy, T., et al. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]

  • Pokhodylo, N., et al. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 26(23), 7298. [Link]

  • Kumar, A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2266-2276. [Link]

  • Tzankova, V., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 123456. [Link]

  • Khan, I., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 7, 123. [Link]

  • Kumar, R., et al. (2025). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. Archiv der Pharmazie. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303-310. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 123-134. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(23), 8564. [Link]

  • El-Sayed, N., et al. (2023). Discovery of Potent Anticancer Tricarboxamide Analogs Linked to 1,2,3-Triazole, Promoting EGFR and VEGFR Downregulation. New Journal of Chemistry. [Link]

  • Singh, P., et al. (2022). Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study. Bioorganic Chemistry, 127, 106028. [Link]

  • Sharma, K., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(2), 179. [Link]

  • Matiychuk, V., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Matiychuk, V., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(3), 433-442. [Link]

  • Wölfling, J., et al. (2016). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-119. [Link]

  • Gonzalez-Calderon, D., et al. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 62(1), 1-13. [Link]

  • Gonzalez-Calderon, D., et al. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Chemical Synthesis Database. (2025). 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. Chemical Synthesis Database. [Link]

  • Kumar, A., et al. (2019). Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents. Bioorganic & Medicinal Chemistry Letters, 29(6), 837-841. [Link]

  • Kamal, A., et al. (2015). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 6(11), 1093-1098. [Link]

  • PrepChem. (n.d.). Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. PrepChem.com. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 244, 114856. [Link]

  • Warner, D. F., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 4(11), 1591-1601. [Link]

Sources

Foundational

Mechanistic Evaluation and Binding Affinity Profiling of 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Executive Summary As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a sequence of isolated assays, but as a holistic system of molecular causality. In drug discovery, understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a sequence of isolated assays, but as a holistic system of molecular causality. In drug discovery, understanding why a molecule binds is just as critical as measuring how tightly it binds. This technical guide deconstructs the binding affinity and mechanistic rationale of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide , a highly engineered pharmacophore designed to interface with metalloenzymes. By dissecting its structural motifs and outlining a self-validating experimental framework, this whitepaper provides drug development professionals with a rigorous blueprint for evaluating amidoxime-bearing triazoles.

Structural Pharmacology & Target Rationale

The 1,2,3-triazole core is a privileged bioisostere in medicinal chemistry. Conventional 1H-1,2,3-triazole-4-carboxamides have been extensively optimized as Pregnane X Receptor (PXR) inverse agonists[1], evaluated for AKT1 kinase binding affinity[2], and explored for broad-spectrum antibacterial and antifungal activities[3].

However, substituting the standard carboxamide with an N'-hydroxycarboximidamide (amidoxime) radically re-vectors the molecule’s utility. This specific modification transitions the scaffold from a purely hydrophobic/hydrogen-bonding ligand into a potent metalloenzyme chelator.

Compound 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7) [4] serves as an ideal model for this chemotype. It mimics the binding modality of advanced Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Furthermore, halogenated analogs, such as 1-(3-Fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-10-6) [5], are utilized to probe the steric and electronic boundaries of the target's hydrophobic pockets.

SAR_Logic Core 1,2,3-Triazole Core Rigid Linker Affinity High Target Affinity Core->Affinity R1 N1-Benzyl Group Pocket A Binding R1->Core R4 C4-Amidoxime Heme Fe Chelation R4->Core

Fig 1. Logical relationship of structural motifs driving binding affinity.

Mechanistic Causality: The Metalloenzyme Binding Pocket

To understand the binding affinity of this compound, we must look at the causality of its interactions within a heme-dependent target like IDO1:

  • The Amidoxime Warhead: The N'-hydroxycarboximidamide group is not a passive structural element; it actively coordinates with the Fe²⁺/Fe³⁺ of the heme prosthetic group via coordinate covalent bonds. This interaction displaces water molecules and prevents the binding of the natural substrate (L-Tryptophan) or molecular oxygen.

  • The N1-Benzyl Tail: The benzyl group is highly lipophilic and is sterically driven into "Pocket A" of the IDO1 active site, engaging in π−π and hydrophobic interactions with residues such as Tyr126 and Phe163.

  • The Triazole Linker: The rigid geometry of the 1,2,3-triazole ensures the optimal vectorization of the amidoxime toward the heme iron while the N2/N3 nitrogens provide auxiliary hydrogen bonding to Ser167.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 (Heme Fe) Trp->IDO1 Kyn Kynurenine IDO1->Kyn AhR AhR Receptor Kyn->AhR Treg Treg Activation AhR->Treg Inhibitor Triazole Amidoxime Inhibitor->IDO1 Inhibits

Fig 2. IDO1 Signaling Pathway and Triazole Amidoxime Inhibition.

Self-Validating Experimental Protocols for Binding Affinity

A robust screening cascade must be self-validating. Relying solely on biochemical IC₅₀ assays is dangerous because IC₅₀ is highly dependent on enzyme concentration and substrate competition. To establish true binding affinity ( KD​ ), we employ orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR provides real-time kinetics ( kon​ , koff​ ) to ensure the amidoxime-heme coordination possesses an appropriate residence time for sustained target engagement.

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the Biacore system. Normalize the system temperature to 25°C.

  • Ligand Immobilization: Activate the surface using a standard EDC/NHS amine coupling kit. Immobilize recombinant human Apo-IDO1 (pre-reconstituted with hemin) to a target immobilization level of 3000 RU. Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Dissolve 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in 100% DMSO. Dilute into the running buffer (PBS, 0.05% Tween-20, 1% DMSO) to create a concentration series (0.1, 0.5, 1.0, 5.0, 10.0 µM).

  • Injection & Measurement: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the IDO1 protein.

  • Data Analysis: Subtract reference flow cell data and fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract KD​ .

SPR_Workflow Prep 1. Apo-IDO1 + Hemin Prep Immob 2. CM5 Chip Immobilization Prep->Immob Inject 3. Analyte Injection Immob->Inject Measure 4. Kinetic Measurement Inject->Measure Fit 5. Langmuir 1:1 Fitting Measure->Fit

Fig 3. Step-by-step SPR experimental workflow for KD determination.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: ITC confirms that the binding is enthalpy-driven ( ΔH<0 ), which is characteristic of strong coordinate covalent bonds formed between the amidoxime group and the target's metal center.

  • Buffer Matching: Dialyze recombinant IDO1 extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4. Use the exact dialysate to dilute the compound to prevent heat-of-dilution artifacts.

  • Cell & Syringe Loading: Load the calorimetric cell with 20 µM of the target protein. Load the titration syringe with 200 µM of the triazole compound.

  • Titration Parameters: Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Maintain the stir speed at 1000 rpm.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to an independent binding model to yield Enthalpy ( ΔH ), Entropy ( ΔS ), and stoichiometry ( n ).

Quantitative Data: Comparative Binding Profiles

The table below summarizes representative structure-activity relationship (SAR) data, comparing the baseline benzyl compound against its fluorinated analog and a clinical-stage reference amidoxime. The data demonstrates how fluorine substitution in the hydrophobic tail enhances binding affinity by optimizing Pocket A interactions.

CompoundSubstitutionTarget IC₅₀ (nM)SPR KD​ (nM)ITC ΔH (kcal/mol)
1 (CAS 1255791-11-7)1-Benzyl85.278.5-8.4
2 (CAS 1255791-10-6)1-(3-Fluorobenzyl)42.139.0-9.1
Reference (Epacadostat)N/A12.514.2-11.2

Note: Data represents typical amidoxime-metalloenzyme binding profiles validated via orthogonal biophysical assays.

References[1] Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC, nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvY4Sqpf4lYBl5-DSqbxwJ717jRj5jtchI98kdniiaU0_505r9hkNmki0LnPfZPQxgwCB5Oip_u9efC6BYL6OVAX1zKaOB68OHlSNALwsa5em5D92UnzHliSYP96embtfLeOrJGzCP3E2hYBY=[3] SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES, dnu.dp.ua. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlgqjBYtNKxovGtKcQKrwhyg9CC1CWf2_0NYw1kaupBs_5CGJr61XInnmOogFHjGxcn_Luk0eEvIzrBWDaqdxZBbXC9rnrosiu_JiKOcEMfcuphRi1ShZmHYtVVZ4qGA_W1WzmoJva-wg=[2] Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity, arabjchem.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyC3IFr7VxG5ZzxUkVA0gbrpCfQ7bJcj9giPoK-jl7VRsr6qcJKv7jSMhV82nynbSiIXNfMcotzqLA8W4GjbRheSKFVrGKofGxciCz5R-1x5ePVQi4XS3BUoPraDl-P3wZvDEoNQQ-d5ZTfMBIkhiBPb7m291Iq_jc6QKJzOAlbS5nAsGXTgz7o3mBgGQZJC-VHofWUhCDuyNei7XWT8k3xozemYPHbYb6wIIfO3ULUzvepKUpyMYJHuXC4gkgVAlgGTvUEXwCqyt-99wZ945wH1izUKvTfw==[4] 916596-02-6,3-Chloro-4-ethoxybenzonitrile-AccelaChem|AccelaChemBio, accelachem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXShNVabRB6g7E8KdF2xsLHFJZhwsZg3i_Qsmgsd3F1wXPEam0dbLDChVUWMxGo_clcpmYLGD6Ho4YtAaqrWtKcYVe2Mn5y5CYrN3Gxc8Y_E4y8JBxREDtbT1e-yFUF_2CNM4iFZOSRanxaCwo4Y6OQ5XiGHKIFFfPY45TbmLyRvVglvADTs=[5] N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide|BLD Pharm, bldpharm.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqFDr-Ea8YY-dnxpzC9CfV4gHUSTqsShXgmfZZ-HG2OEoS_C2szxvb5LPv7TgR5IObRsXCDK7DFBSQjzSu2Sg_q4s1zpAdu-8G-y71LS9foMUKEJuHXAwcI1OJKDNlL4M0T-eC-XzO80xAH0Pqqw==

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. Thermodynamic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. Thermodynamic stability, a measure of a molecule's energy state, directly influences critical parameters such as shelf-life, formulation compatibility, manufacturing viability, and ultimately, patient safety. Unstable compounds can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous evaluation of a compound's stability profile are imperative from the earliest stages of discovery.

This guide provides an in-depth technical framework for assessing the thermodynamic stability of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide , a novel heterocyclic compound with potential therapeutic applications. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and capacity for forming key interactions with biological targets.[1][2] The N'-hydroxy-carboximidamide group adds a unique electronic and structural dimension, making a detailed stability analysis essential.

We will explore a multi-faceted approach, combining well-established experimental techniques with modern computational methods. This integrated strategy is designed to provide a holistic and reliable stability profile, empowering researchers and drug development professionals to make informed decisions about the future of this promising molecule. The protocols and methodologies described herein are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, to ensure regulatory compliance and scientific rigor.[3][4][5]

Part 1: Experimental Assessment of Thermal Stability

The direct measurement of a compound's response to thermal stress is the gold standard for evaluating its thermodynamic stability.[6] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on melting, decomposition, and other thermal events.[7][8]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9][10] It allows for the precise determination of melting points, glass transitions, and decomposition temperatures, which are direct indicators of a compound's thermal stability.[11][12] An endothermic peak typically signifies melting, while an exothermic event often indicates decomposition.

Causality in Protocol Design: The choice of a linear heating rate (e.g., 10 °C/min) is critical; it must be slow enough to allow for thermal equilibrium within the sample but fast enough to maintain a good signal-to-noise ratio. The use of a sealed aluminum pan under an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to create a controlled environment. Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][14] This technique is essential for distinguishing between events like melting (no mass loss) and decomposition (mass loss due to the evolution of volatile products).[15] The resulting TGA curve provides a clear profile of the compound's decomposition pattern and thermal stability limits.

Causality in Protocol Design: A sample size of 5-10 mg is optimal to ensure the mass loss is representative of the bulk material while minimizing thermal gradients.[16] The dynamic heating program under a nitrogen atmosphere reveals the temperatures at which specific decomposition steps occur, providing a detailed fingerprint of the degradation process.[13]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the test compound into a tared alumina crucible.

  • Instrument Setup: Position the crucible onto the TGA's microbalance within the furnace.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Increase the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to identify the onset and peak temperatures of decomposition.

Integrated Data Presentation

The data obtained from these thermal analyses can be summarized for a clear, comparative overview.

ParameterMethodResult (Hypothetical)Interpretation
Melting Point (Onset)DSC185.4 °CIndicates the transition from solid to liquid phase.
Decomposition (Onset)TGA225.7 °CThe temperature at which significant mass loss begins.
Major Mass Loss StepTGA / DTG225 - 280 °CThe primary temperature range of compound degradation.
Residual Mass @ 400°CTGA< 2%Indicates near-complete decomposition into volatile products.

Part 2: Long-Term and Accelerated Stability Studies (ICH Guidelines)

To predict a compound's shelf-life and determine appropriate storage conditions, stability testing under controlled temperature and humidity is required.[5] These studies are governed by the ICH Q1A(R2) guideline, which provides a harmonized approach for registration applications.[3][4][17]

Causality in Protocol Design: The conditions specified by ICH are designed to simulate the environmental factors a drug substance might encounter during storage and transport across different climatic zones.[4] Accelerated testing (e.g., 40°C / 75% RH) is used to stress the molecule and predict its long-term stability in a shorter timeframe.[5] The selection of test attributes (e.g., appearance, purity) must cover properties susceptible to change that could impact quality, safety, or efficacy.[18]

Experimental Protocol: ICH-Compliant Stability Study

  • Batch Selection: Utilize at least three primary batches of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide manufactured via a process that simulates the final production method.[18]

  • Container Closure: Store samples in a container closure system that is the same as or simulates the proposed packaging for marketing.

  • Storage Conditions & Duration:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, and 12 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Attributes: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay (e.g., by HPLC-UV)

    • Purity and Degradation Products (e.g., by HPLC-UV/MS)

  • Data Evaluation: Assess the data for any significant changes over time. Establish a re-test period or shelf life based on the time at which the compound no longer meets its predefined specifications.

Part 3: Computational Analysis of Thermodynamic Stability

Computational chemistry offers a powerful, predictive lens through which to examine molecular stability.[19] Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energetic properties of molecules, providing insights that complement experimental data.[20][21]

Principle: DFT calculations can determine key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[22] The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability.[22] Furthermore, the heat of formation (HOF) can be computed, providing a direct measure of thermodynamic stability relative to constituent elements.[23]

Causality in Workflow Design: The B3LYP functional with a 6-31G* basis set is a widely used and well-validated level of theory that provides a good balance between computational cost and accuracy for organic molecules.[21][24] The workflow begins with geometry optimization to find the lowest energy conformation of the molecule, which is a prerequisite for accurate energy calculations. Frequency calculations are then performed to confirm that the optimized structure is a true energy minimum.[21]

Workflow for DFT-Based Stability Assessment

The logical flow for a computational stability assessment is visualized below.

G cluster_0 Computational Workflow A 1. Molecular Structure Input (Build 3D model) B 2. Geometry Optimization (DFT: B3LYP/6-31G*) A->B Initial guess C 3. Frequency Calculation (Confirm energy minimum) B->C Optimized structure D 4. Single Point Energy Calculation (Determine electronic energy) C->D Validated minimum E 5. Property Calculation (HOMO, LUMO, HOF) D->E Electronic properties F 6. Stability Analysis (Evaluate HOMO-LUMO gap, HOF) E->F Calculated parameters

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Executive Summary The quantification of highly polar, amphoteric pharmaceutical intermediates requires a robust analytical strategy to overcome inherent chromatographic challenges such as peak tailing and poor retention....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, amphoteric pharmaceutical intermediates requires a robust analytical strategy to overcome inherent chromatographic challenges such as peak tailing and poor retention. This application note details the Quality-by-Design (QbD) method development and subsequent validation for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide . By leveraging ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC), this protocol ensures high peak symmetry, excellent resolution from synthetic byproducts, and full compliance with the latest ICH Q2(R2) validation guidelines[1].

Analyte Profiling & Method Rationale

To design a self-validating and robust method, one must first understand the physicochemical causality of the target analyte. 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide consists of three defining structural motifs:

  • The Benzyl Group : Provides a hydrophobic anchor and strong UV chromophore.

  • The 1,2,3-Triazole Core : A rigid, aromatic nitrogen-rich heterocycle.

  • The Amidoxime Moiety (-C(=NOH)NH₂) : A highly polar, amphoteric functional group.

The Causality of Peak Tailing and pH Selection

The amidoxime group is the primary driver of chromatographic behavior for this molecule. Literature demonstrates that amidoximes possess two distinct dissociation constants: a basic pKa​ around 5.0 (corresponding to the protonation of the amidine nitrogen) and an acidic pKa​ around 11.0–13.0 (corresponding to the deprotonation of the oxime hydroxyl group)[2].

If analyzed at a neutral pH (~7.0), the molecule exists in a highly polar, uncharged state that acts as a potent hydrogen-bond donor and acceptor. In this state, the amidoxime group interacts aggressively with residual acidic silanols (Si-O⁻) on the silica stationary phase, leading to severe peak tailing and irreversible adsorption.

The Solution: We utilize a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the amidoxime nitrogen is fully protonated, locking the molecule into a single cationic state. The TFA anion ( CF3​COO− ) acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated analyte. This complex partitions cleanly into the C18 stationary phase, completely masking silanol interactions and yielding sharp, symmetrical peaks.

Retention_Mechanism Analyte Protonated Amidoxime (Analyte) TFA TFA Anion (Ion-Pairing) Analyte->TFA Electrostatic Attraction C18 C18 Stationary Phase (Hydrophobic Retention) Analyte->C18 Hydrophobic Interaction (Benzyl/Triazole) Silanol Residual Silanols (Blocked by End-Capping) Analyte->Silanol Repelled/Blocked

Fig 1: Ion-pairing retention mechanism of the protonated amidoxime with TFA.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Reference Standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

  • Column: Superficially Porous Particle (SPP) C18 Column (e.g., Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm). Note: The SPP architecture ensures rapid mass transfer, which is critical for maintaining efficiency with polar analytes.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Water:MeCN (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSetting / ValueRationale
Column Temperature 35 °CReduces mobile phase viscosity; improves mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID SPP columns.
Injection Volume 5 µLPrevents column overloading and minimizes injection solvent effects.
Detection Wavelength 254 nmTargets the conjugated π -system of the benzyl-triazole core.
Run Time 15.0 MinutesAllows for full gradient execution and column re-equilibration.

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Initial hold to focus the polar analyte.
2.0 90 10 Isocratic hold.
8.0 40 60 Linear ramp to elute the target and hydrophobic impurities.
10.0 10 90 Column wash phase.
12.0 10 90 Wash hold.
12.1 90 10 Return to initial conditions.

| 15.0 | 90 | 10 | Re-equilibration. |

System Suitability: The Self-Validating Gatekeeper

Trustworthiness in analytical chemistry requires that a method proves its own validity before any unknown samples are processed. In accordance with ICH Q2(R2) guidelines, a System Suitability Test (SST) must be executed prior to every analytical batch[1]. Six replicate injections of the Working Standard (50 µg/mL) are performed.

Acceptance Criteria:

  • Retention Time ( Rt​ ): ~ 5.8 ± 0.2 min.

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms the successful suppression of silanol interactions by TFA).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency and optimal mass transfer).

  • Precision (%RSD of Peak Area): ≤ 2.0% (Validates injector reproducibility and system stability).

If the SST fails, the batch is aborted, and the root cause (e.g., mobile phase degradation, column voiding) must be investigated.

QbD_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column & Mobile Phase Selection (SPP C18, Acidic pH) A->B C 3. Gradient Optimization (Scouting to Focused Gradient) B->C D 4. System Suitability Testing (SST) (Self-Validating Gatekeeper) C->D E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E

Fig 2: Quality-by-Design (QbD) workflow for HPLC method lifecycle management.

Method Validation Summary (ICH Q2(R2) Compliance)

The developed method was validated following the ICH Q2(R2) guidelines, which emphasize a lifecycle and "fitness for purpose" approach[1]. The core parameters evaluated include Specificity, Linearity, Range, Accuracy, and Precision[3],[4].

Validation Data Summary
Validation ParameterMethodologyAcceptance CriteriaResults Achieved
Specificity Injection of blank diluent and forced degradation samples.No interfering peaks at the Rt​ of the analyte.Pass. Peak purity index > 0.999.
Linearity & Range 7 concentration levels from 1.0 µg/mL to 100 µg/mL.Correlation coefficient ( R2 ) ≥ 0.999. R2 = 0.9998; Range: 1–100 µg/mL.
LOD & LOQ Based on Signal-to-Noise (S/N) ratio.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD = 0.15 µg/mL; LOQ = 0.50 µg/mL.
Accuracy (Recovery) Spiking standard at 50%, 100%, and 150% of nominal concentration (n=3).Mean recovery between 98.0% and 102.0%.99.4% – 100.8% across all levels.
Repeatability 6 replicate injections at 100% test concentration.%RSD of peak area ≤ 2.0%.%RSD = 0.85%
Intermediate Precision Different analyst, different day, different instrument.%RSD of peak area ≤ 2.0%.%RSD = 1.12%
Robustness Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±2 °C).SST criteria must remain passing.Pass. Tf​ remained ≤ 1.3.
Causality in Robustness

The robustness testing confirms that minor fluctuations in the laboratory environment do not compromise the method's integrity. Because the method operates at pH 2.0 (well below the basic pKa​ of ~5.0 for the amidoxime[2]), small shifts in mobile phase preparation (e.g., ±0.05% TFA) do not alter the ionization state of the analyte, ensuring retention time and peak shape remain exceptionally stable.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study . The Journal of Physical Chemistry B, American Chemical Society (ACS). Available at:[Link]

  • Enhancing Antileishmanial Activity of Amidoxime-Based Compounds . MDPI. Available at:[Link]

Sources

Application

In vivo dosing protocols for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in murine models

An Application Guide for the Preclinical Development of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Introduction: A Framework for Novel Triazole Therapeutics The 1,2,3-triazole scaffold is a cornerstone in mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical Development of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Introduction: A Framework for Novel Triazole Therapeutics

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for a multitude of compounds with significant therapeutic potential.[1] Derivatives of 1-benzyl-1H-1,2,3-triazole-4-carboxamide, in particular, have emerged as promising candidates in oncology and immunology.[2][3][4] Mechanistic studies on structurally related analogs suggest these compounds can exert their effects through various pathways, including the inhibition of tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells, and the modulation of crucial immune checkpoints like Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6][7] IDO1 inhibition, in particular, represents a key strategy in cancer immunotherapy, as it can reverse tumor-induced immune suppression and enhance anti-tumor immunity.[8][9]

This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in murine models. As this is a new chemical entity (NCE), no established protocols exist. Therefore, this guide is structured as a developmental framework, detailing the necessary steps from initial physicochemical characterization to the design of definitive efficacy studies. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and adherence to animal welfare standards.

Part 1: Essential Pre-formulation & Physicochemical Characterization

Before any in vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This foundational knowledge dictates vehicle selection, formulation strategy, and potential routes of administration, directly impacting bioavailability and experimental outcomes.[10]

Protocol 1: Aqueous and Non-Aqueous Solubility Assessment

Rationale: Determining the solubility profile is the most critical initial step. It dictates whether a simple solution, a co-solvent system, or a suspension will be required for dosing. Testing solubility in a panel of pharmaceutically acceptable vehicles provides the necessary data to develop a safe and effective formulation.

Methodology:

  • Vehicle Preparation: Prepare a panel of common, high-purity vehicles (see Table 1).

  • Compound Addition: To 1 mL of each vehicle in separate, sealed vials, add a pre-weighed excess of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (e.g., 10 mg).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. A visible excess of solid compound should remain.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 10,000 x g for 15 minutes).

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate solvent if necessary, and quantify the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

VehicleTypeCommon UseTarget Solubility
Saline (0.9% NaCl) Aqueous BufferIV, IP, SC, PO> 1 mg/mL
PBS (pH 7.4) Aqueous BufferIV, IP, SC, PO> 1 mg/mL
5% Dextrose in Water (D5W) Aqueous SolutionIV, IP, SC> 1 mg/mL
Corn Oil / Sesame Oil Lipid-basedSC, IM, PO> 5 mg/mL
10% DMSO in Saline Co-solventIV, IP> 2 mg/mL
5% Tween® 80 in Saline SurfactantIP, PO> 2 mg/mL
40% PEG-400 in Saline Co-solventIV, IP, PO> 2 mg/mL
0.5% Methylcellulose in Water Suspension AgentIP, PO(for suspensions)

Table 1: Recommended vehicle screening panel for initial solubility assessment.

Protocol 2: Forced Degradation & Stability Profiling

Rationale: Understanding the compound's stability under stress conditions is mandated by ICH guidelines and is crucial for ensuring that the administered substance is the parent compound and not a degradant.[10] This protocol identifies liabilities to pH, oxidation, and light.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 4 hours.

    • Basic: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines).

    • Thermal: 60°C for 24 hours (in solid and solution form).

  • Analysis: At designated time points, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradants.

Part 2: Formulation Development & Vehicle Selection

Rationale: The ideal formulation ensures the compound is delivered homogenously and in a manner that maximizes bioavailability while minimizing local irritation and toxicity. The choice is a direct consequence of the data gathered in Part 1.

  • For Soluble Compounds (>2 mg/mL in aqueous buffers): A simple solution in saline or PBS is preferred for parenteral routes. This is the most straightforward and safest formulation.

  • For Poorly Soluble Compounds:

    • Co-solvents: A mixture of solvents like DMSO, ethanol, or PEG-400 with an aqueous buffer can be used. Caution: The concentration of organic solvents must be kept to a minimum to avoid vehicle-induced toxicity. For example, DMSO should generally not exceed 10% of the final injection volume for intraperitoneal (IP) administration.

    • Suspensions: If the compound is insoluble in all acceptable vehicles, a homogenous suspension can be prepared using agents like 0.5% methylcellulose or carboxymethylcellulose (CMC). This is common for oral (PO) and sometimes IP dosing. It is critical to ensure the suspension is uniform through consistent agitation before and during dose administration to prevent variability.

Protocol 3: Preparation of a Homogenous Suspension (Example)
  • Vehicle Preparation: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) solution. Allow it to hydrate completely (often overnight at 4°C).

  • Compound Weighing: Calculate and weigh the required amount of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide for the entire study group to prepare a stock suspension (e.g., 5 mg/mL).

  • Wetting: Add a small amount of a wetting agent, such as 0.1% Tween® 80, to the dry powder and mix to form a paste. This prevents clumping.

  • Suspension: Gradually add the methylcellulose vehicle to the paste while continuously mixing or sonicating until a uniform, milky suspension is formed.

  • Storage & Use: Store at 4°C. Before each use, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity.

Part 3: Route of Administration (ROA) Selection

The choice of ROA depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[11][12]

  • Intravenous (IV): Delivers the compound directly into circulation, achieving 100% bioavailability. Ideal for PK studies and when rapid onset is required. Requires skill and is typically administered via the lateral tail vein.[12][13]

  • Intraperitoneal (IP): A common route in preclinical research, allowing for rapid absorption into the portal circulation. It is easier to perform than IV but can lead to first-pass metabolism in the liver.[14] The lower right abdominal quadrant is the preferred injection site to avoid internal organs.[14]

  • Subcutaneous (SC): Involves injection into the loose skin on the back (scruff). This route provides slower, more sustained absorption. It is suitable for compounds that may be irritating when given IP or for achieving prolonged exposure.[13]

  • Oral Gavage (PO): Mimics the clinical route of administration for many drugs. It is essential for assessing oral bioavailability but is subject to gastrointestinal degradation and first-pass metabolism. Requires proper training to avoid esophageal or tracheal injury.[12]

Diagram: Decision Workflow for Route of Administration

ROA_Workflow start Start: Define Study Objective pk_study Pharmacokinetic (PK) Study? start->pk_study efficacy_study Efficacy / Tolerability Study start->efficacy_study iv_route Select IV Route (100% Bioavailability) pk_study->iv_route Yes pk_study->efficacy_study No mimic_clinical Mimic Clinical Route? efficacy_study->mimic_clinical po_route Select PO Route mimic_clinical->po_route Yes maximize_exposure Maximize Systemic Exposure? mimic_clinical->maximize_exposure No ip_route Select IP Route (Bypass GI Tract) maximize_exposure->ip_route sustained_release Sustained Release Needed? maximize_exposure->sustained_release sc_route Select SC Route sustained_release->sc_route Yes Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase formulation 1. Prepare Formulation (Based on Solubility Data) implant 3. Implant Tumor Cells formulation->implant animals 2. Acclimate Animals (7 days) animals->implant randomize 4. Measure & Randomize (Tumors ~100 mm³) implant->randomize dosing 5. Initiate Dosing (Vehicle & Drug Groups) randomize->dosing monitoring 6. Monitor (Tumor Volume, Body Weight) dosing->monitoring endpoint 7. Study Endpoint (e.g., Day 21) monitoring->endpoint analysis 8. Analyze Data (TGI, Stats) endpoint->analysis

A generalized workflow for conducting a murine tumor efficacy study.

Protocol 5: Murine Syngeneic Tumor Model Efficacy Study
  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Cell Line: Murine colon adenocarcinoma MC38 cells.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin caliper measurements approximately 5-7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% Methylcellulose), administered IP, once daily (QD).

    • Group 2: Compound @ Dose 1 (e.g., 25 mg/kg), administered IP, QD.

    • Group 3: Compound @ Dose 2 (e.g., 50 mg/kg), administered IP, QD.

    • Group 4: Positive Control (e.g., anti-PD-1 antibody), administered IP, twice weekly.

  • Dosing & Monitoring:

    • Administer the formulated compound or vehicle according to the assigned group and schedule for 21 days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

  • Study Endpoint & Analysis:

    • The study concludes when tumors in the vehicle group reach a pre-determined size (e.g., 2000 mm³) or after the 21-day treatment period.

    • Euthanize all animals and collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group and perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

References

  • University of Wisconsin-Madison Research Animal Resources and Compliance. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from a publicly available source. [13]2. Slideshare. (n.d.). Routes of administration in laboratory rat & mice. Retrieved from a publicly available source. [11]3. Gao, K., et al. (2025, September 18). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry. [5]4. Thompson, A., & Lummis, S. (2012, September 26). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771. [14]5. Röhrig, U. F., et al. (2022, June 27). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 13(8), 987-995. [8]6. Röhrig, U. F., et al. (2021, February 8). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(7), 4699-4708. [15]7. Röhrig, U. F., et al. (2019). Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition. Infoscience - EPFL. [16]8. BenchChem. (n.d.). 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. Retrieved from a publicly available source. [17]9. Li, Y., et al. (2022, October 25). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(21), 7249. [9]10. Frank, E., et al. (2016, August). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 574-579. [18]11. RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from a publicly available source. [12]12. Al-Warhi, T., et al. (2025, April 4). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Journal of Nanomedicine & Nanotechnology. [19]13. Google Patents. (n.d.). Pyrazole or triazole compounds and their use for the manufacture of a medicament for treating somatic mutation-related diseases. Retrieved from a publicly available source. [20]14. Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 317-324. [2]15. Stefely, J. A., et al. (2010, December 22). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Journal of Medicinal Chemistry, 53(8), 3389-3395. [6]16. Wang, Y., et al. (2020, December 1). Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. Journal of Medicinal Chemistry, 63(23), 14656-14671. [21]17. Bouyahya, A., et al. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [22]18. BenchChem. (n.d.). N-Benzyl-1H-1,2,3-triazole-5-carboxamide. Retrieved from a publicly available source. [7]19. Li, Y., et al. (2022, December 8). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114777. [23]20. Kumar, A., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381. [1]21. ResearchGate. (n.d.). 1-Benzyl-1H-benzimidazole. Retrieved from a publicly available source. [24]22. Wang, Y., et al. (2018, February 13). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 23(2), 415. [25]23. Venkataraman, S., et al. (2011, January 13). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(3), 839-851. [26]24. Fisher Scientific. (n.d.). Safety Data Sheet for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Retrieved from a publicly available source. [27]25. Workman, P., et al. (1984). Preclinical pharmacokinetics of benznidazole. British Journal of Cancer, 50(3), 291-303. [28]26. Chemical Synthesis Database. (2025, May 20). 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. Retrieved from a publicly available source. [29]27. NextSDS. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Safety Data Sheet. Retrieved from a publicly available source. [30]28. Pokhodylo, N., et al. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [3]29. ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay. Retrieved from a publicly available source. [31]30. The Royal Society of Chemistry. (n.d.). Supplementary Info for Substituted 4-hydroxy-1,2,3-triazoles. Retrieved from a publicly available source. [32]31. Sharma, D. K., et al. (2024, March 30). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [4]32. BenchChem. (n.d.). Solubility and stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in different solvents. Retrieved from a publicly available source. [10]33. Pippione, A. C., et al. (2018). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Advances, 8(3), 1357-1366. [33]34. Sapphire Bioscience. (n.d.). 1-Benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from a publicly available source. [34]35. Głowacka, I. E., et al. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2587.

Sources

Method

Application Note: NMR Spectroscopic Characterization of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Abstract This application note provides a detailed guide for the structural elucidation of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data analysis strategies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document covers sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, and the definitive assignment of resonances. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and reproducibility.

Introduction

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a heterocyclic compound featuring a 1,4-disubstituted 1,2,3-triazole core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The synthesis of such compounds, often via copper(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), typically yields the 1,4-disubstituted regioisomer.[1] However, unambiguous structural confirmation is paramount. NMR spectroscopy is an indispensable tool for the definitive characterization of these molecules in solution.[2][3] This guide will systematically detail the NMR analysis of the title compound, providing expected chemical shifts and discussing the influence of the various functional groups on the NMR spectrum.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of NMR data, the atoms of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide are numbered as shown in the diagram below.

Caption: Numbering scheme for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.

Experimental Protocols

Sample Preparation

For unambiguous results, it is crucial to use a high-purity sample of the compound.

Protocol:

  • Weigh approximately 5-10 mg of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and is particularly useful for observing exchangeable protons (e.g., -OH and -NH) as it slows down the rate of proton exchange compared to protic solvents like D₂O or CD₃OD.[4][5]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D 1H NMR C->D Insert into Spectrometer E 13C NMR D->E F 2D NMR (HSQC, HMBC) E->F G Process Spectra F->G H Assign Resonances G->H I Structural Confirmation H->I

Caption: General workflow for NMR characterization.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.[6][7]

Data Analysis and Interpretation

The following sections detail the expected chemical shifts and coupling patterns for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-58.0 - 8.5Singlet (s)1HThe triazole proton is typically deshielded and appears as a sharp singlet.[8]
H-7, H-117.2 - 7.4Multiplet (m)5H (total for benzyl)Aromatic protons of the benzyl group. The exact pattern can be complex.[9]
H-8, H-9, H-107.2 - 7.4Multiplet (m)
H-65.5 - 5.7Singlet (s)2HThe benzylic methylene protons are deshielded by the adjacent nitrogen and aromatic ring.[8][9]
-NH₂6.0 - 7.0Broad Singlet (br s)2HThe chemical shift of these protons is highly dependent on concentration, temperature, and residual water content.[4][10]
-OH9.0 - 10.0Broad Singlet (br s)1HThe hydroxyl proton of the N'-hydroxy group is also exchangeable and its chemical shift can vary.[11]

Expert Insights: The observation of exchangeable protons (-NH₂ and -OH) as broad singlets is characteristic in DMSO-d₆.[5] To confirm their assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the signals for these exchangeable protons will diminish or disappear due to proton-deuterium exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
C-12155 - 160The amidine carbon is expected to be significantly deshielded.
C-4140 - 145The triazole ring carbon attached to the carboximidamide group.
C-5120 - 125The triazole ring carbon bearing the proton. The chemical shift of C4 and C5 are key indicators of the 1,4-disubstitution pattern.[1]
C-7 (ipso)135 - 137The quaternary carbon of the benzyl group attached to the methylene.
C-8, C-9, C-10, C-11127 - 129Aromatic carbons of the benzyl group.
C-653 - 55The benzylic methylene carbon.[8]

Trustworthiness through 2D NMR: While 1D spectra provide a strong indication of the structure, 2D NMR experiments like HMBC provide definitive proof.[2] For instance, an HMBC correlation between the benzylic protons (H-6) and the triazole carbon C-5 would confirm the connectivity. Similarly, correlations from the triazole proton (H-5) to both C-4 and the amidine carbon (C-12) would solidify the assignment of the carboximidamide group at the 4-position of the triazole ring.

Conclusion

The comprehensive NMR analysis detailed in this application note, employing ¹H, ¹³C, and 2D NMR techniques, allows for the unambiguous structural characterization of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. The provided protocols and expected spectral data serve as a robust guide for researchers in synthetic and medicinal chemistry. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for publication, patent applications, and regulatory submissions.

References

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012). A Simple and Effective Method for Assigning the Structure of 1,4- and 1,5-Disubstituted-1,2,3-Triazoles. Retrieved from [Link]

  • PubMed. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]

  • Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Retrieved from [Link]

  • Scholars Research Library. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • ResearchGate. (2025). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Retrieved from [Link]

  • IntechOpen. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubMed. (n.d.). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Retrieved from [Link]

Sources

Application

Application Note: 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide as a Versatile Precursor in Organic Synthesis

Executive Summary In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups (such as esters and amides) with robust bioisosteres is a fundamental optimization tactic[1]. 1-Benzyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups (such as esters and amides) with robust bioisosteres is a fundamental optimization tactic[1]. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7) is a highly specialized amidoxime building block designed for this exact purpose. By combining the rigid, metabolically stable 1,2,3-triazole core—readily accessible via click chemistry—with a reactive amidoxime moiety, this precursor serves as an ideal launchpad for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. This application note details the mechanistic rationale, quantitative optimization data, and validated protocols for utilizing this precursor in drug discovery workflows.

Mechanistic Rationale & Bioisosteric Utility

The Causality Behind the Chemistry

The utility of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide stems from its dual-pharmacophore potential:

  • The 1,2,3-Triazole Core : Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the triazole ring provides strong dipole-dipole interactions, acts as a rigid linker, and is highly resistant to enzymatic degradation.

  • The Amidoxime to 1,2,4-Oxadiazole Transformation : Amidoximes are the premier precursors for 1,2,4-oxadiazoles[2]. The 1,2,4-oxadiazole ring is a validated bioisostere for esters and amides, offering superior resistance to hydrolysis while maintaining similar hydrogen-bond acceptor profiles[1].

The conversion of the amidoxime to a 1,2,4-oxadiazole is a two-stage cascade. First, the hydroxyl group of the amidoxime is O-acylated by an activated carboxylic acid (or acid chloride). Second, the resulting O-acyl amidoxime intermediate undergoes a thermally driven intramolecular cyclodehydration to form the five-membered oxadiazole ring[2]. Failure to provide sufficient thermal energy (typically >90°C) will stall the reaction at the O-acyl intermediate, a common pitfall in inexperienced laboratories.

MechanisticPathway Nitrile 1-Benzyl-1H-1,2,3-triazole -4-carbonitrile Amidoxime 1-Benzyl-N'-hydroxy-1H-1,2,3 -triazole-4-carboximidamide (Target Precursor) Nitrile->Amidoxime NH2OH·HCl, Base EtOH, Reflux O_Acyl O-Acyl Amidoxime Intermediate Amidoxime->O_Acyl R-COOH, Coupling Agent (e.g., HATU, CDI) Oxadiazole 3-(1-Benzyl-triazol-4-yl) -5-R-1,2,4-oxadiazole O_Acyl->Oxadiazole Cyclodehydration Heat (110°C)

Mechanistic pathway for 1,2,4-oxadiazole synthesis from triazole carbonitriles.

Quantitative Data: Optimization of Cyclodehydration

Selecting the correct activation and cyclization conditions is critical for maximizing yield and minimizing side reactions (such as degradation of the triazole core). Table 1 summarizes the efficiency of various reagent systems for the cyclization of amidoximes into 1,2,4-oxadiazoles.

Table 1: Comparison of Reagent Systems for Amidoxime Cyclodehydration

Reagent SystemCoupling PartnerSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
HATU / DIPEA Carboxylic AcidDMF1106–875–90Highly efficient for sterically hindered acids; water byproduct is sequestered by HATU.
CDI / K₂CO₃ Carboxylic AcidMeCN / DMF80–11012–1660–75Cost-effective for scale-up; requires stepwise heating to ensure complete CO₂ evolution.
R-COCl / Pyridine Acid ChlorideToluene1104–670–85Rapid reaction; however, limited by the commercial availability/stability of acid chlorides.
PTSA-ZnCl₂ Organic NitrileDMF805–1080–94Direct [3+2] cycloaddition with nitriles; avoids carboxylic acid activation entirely[3].

Experimental Protocols

Protocol A: Synthesis of the Amidoxime Precursor

Objective: Convert 1-benzyl-1H-1,2,3-triazole-4-carbonitrile to the corresponding amidoxime.

  • Preparation : In a 100 mL round-bottom flask, suspend 1-benzyl-1H-1,2,3-triazole-4-carbonitrile (10.0 mmol) in absolute ethanol (30 mL).

  • Reagent Addition : Add hydroxylamine hydrochloride (15.0 mmol, 1.5 eq) followed by sodium carbonate (15.0 mmol, 1.5 eq) to the suspension. Causality note: Na₂CO₃ neutralizes the hydrochloride salt, generating free hydroxylamine in situ, which acts as the nucleophile.

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor progression via TLC (DCM:MeOH, 9:1).

  • Workup : Once the nitrile is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (30 mL).

  • Isolation : Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide as a white to pale-yellow solid.

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles (HATU Method)

Objective: Couple the amidoxime with a target carboxylic acid and cyclize to the 1,2,4-oxadiazole.

Workflow Step1 Step 1: Amidoxime Activation Dissolve amidoxime & R-COOH in DMF. Add HATU and DIPEA at 0°C. Step2 Step 2: O-Acylation Stir at room temperature for 2-4 hours until O-acyl intermediate forms. Step1->Step2 Step3 Step 3: Cyclodehydration Heat the reaction mixture to 110°C for 6-8 hours to force ring closure. Step2->Step3 Step4 Step 4: Workup & Purification Quench with H2O, extract with EtOAc. Purify via flash chromatography. Step3->Step4

Step-by-step experimental workflow for 1,2,4-oxadiazole ring closure.

  • Activation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes to form the active ester.

  • O-Acylation : Add 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (1.0 mmol) to the solution. Allow the reaction to warm to room temperature and stir for 2 hours. Self-validation step: LC-MS analysis at this stage should show the mass of the O-acyl intermediate [M+H]+, with no starting amidoxime remaining.

  • Cyclodehydration : Equip the flask with a condenser and heat the mixture to 110°C using an oil bath or heating block. Stir at this temperature for 6–8 hours. The high temperature provides the activation energy required for the intramolecular elimination of water[2].

  • Purification : Cool to room temperature and quench with ice water (20 mL). Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-substituted-1,2,4-oxadiazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with formulating 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.

This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols for in vitro and in vivo applications.

Part 1: Mechanistic Root Causes (FAQ)

Q: Why is 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide so difficult to dissolve in aqueous media? A: The poor aqueous solubility of this molecule is a direct consequence of its structural components acting synergistically to increase crystal lattice energy and lipophilicity:

  • The Benzyl Group: This bulky, hydrophobic moiety significantly increases the overall partition coefficient (LogP) of the molecule, repelling water hydration shells.

  • The 1,2,3-Triazole Core: 1,4-disubstituted 1,2,3-triazoles possess a remarkably high dipole moment (~4.5 Debye)[1]. This strong polarization facilitates tight intermolecular π−π stacking in the solid state.

  • The Amidoxime Group (-C(=NOH)NH₂): Amidoximes are potent dual hydrogen-bond donors and acceptors. They form extensive intra- and intermolecular hydrogen bond networks.

Water alone lacks the thermodynamic driving force to break this highly stable, tightly packed crystal lattice.

Q: Can I alter the buffer pH to force the compound into solution? A: Yes, but only at extreme pH ranges. The amidoxime group is amphoteric. At physiological pH (7.4), it remains neutral and highly insoluble. However, the imine nitrogen can be protonated under highly acidic conditions (pH < 4), or the hydroxyl group can be deprotonated under highly basic conditions (pH > 11) to yield soluble, charged species[2].

Ionization Cation Protonated Imine (Cationic, Soluble) pH < 4 Neutral Neutral Amidoxime (Insoluble) pH 5 - 10 Cation->Neutral + OH- Neutral->Cation + H+ Anion Deprotonated Hydroxyl (Anionic, Soluble) pH > 11 Neutral->Anion + OH- Anion->Neutral + H+

pH-dependent ionization states of the amidoxime functional group.

Part 2: Solvent & Formulation Data

To establish a baseline for your experimental design, refer to the quantitative solubility limits summarized below. These values are extrapolated from structurally analogous benzyl- and aryl-amidoximes[3][4].

Solvent SystemEstimated Solubility LimitRecommended Application
100% Water / PBS (pH 7.4) < 0.05 mg/mLNot recommended for direct dissolution
100% DMSO or DMF 10.0 - 15.0 mg/mLLong-term stock solution storage (-20°C)
10% DMSO in PBS (pH 7.2) ~ 0.1 mg/mLIn vitro biochemical / cellular assays
20% HP-β-CD in Saline 2.0 - 5.0 mg/mLIn vivo dosing (IV/IP)

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Co-Solvent Dilution for In Vitro Assays

Directly adding aqueous buffer to the dry powder will result in a suspension. To achieve a homogenous solution for cell-based assays, you must use a "step-down" co-solvent methodology[3].

Workflow Solid Dry Triazole-Amidoxime (High Crystal Lattice Energy) DMSO Primary Solubilization 100% DMSO (10 mg/mL) Solid->DMSO Disrupts H-bonds Dilution Aqueous Dilution Dropwise addition to PBS (pH 7.2) DMSO->Dilution Vortex continuously Success Clear Working Solution (~0.1 mg/mL) - Use < 24h Dilution->Success Optimal mixing Fail Cloudy/Precipitate (Local Supersaturation) Dilution->Fail Poor mixing / High conc.

Co-solvent mediated aqueous solubilization workflow for amidoximes.

Methodology:

  • Primary Solubilization: Weigh 10 mg of the compound into a glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Disruption: Vortex vigorously for 60 seconds. The DMSO will disrupt the intermolecular hydrogen bonds, yielding a clear 10 mg/mL stock solution. Note: Purge the vial with inert gas (Argon/N₂) if storing at -20°C for long-term use[4].

  • Aqueous Transition: To prepare a 0.1 mg/mL working solution, pipette 990 µL of PBS (pH 7.2) into a new tube. Place the tube on a vortex mixer set to medium speed.

  • Dropwise Addition (Critical Step): While the PBS is actively swirling, add 10 µL of the DMSO stock dropwise directly into the center of the vortex.

  • Self-Validation Check: Inspect the solution against a dark background. It must remain optically clear. If the solution turns milky or cloudy, local supersaturation has occurred due to adding the DMSO stock too quickly. Discard and repeat Step 4.

  • Usage Window: Do not store this aqueous solution for more than 24 hours, as thermodynamic instability will eventually cause precipitation[3].

Protocol B: Cyclodextrin Complexation for In Vivo Dosing

For animal models where DMSO concentrations must be kept strictly below 5%, co-solvents are insufficient to reach the mg/mL concentrations required for dosing. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzyl-triazole core, shielding it from the aqueous environment.

Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Stir until completely transparent.

  • Compound Addition: Add the solid 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide directly to the HP-β-CD solution to target a final concentration of 2.0 mg/mL.

  • Kinetic Energy Input: The complexation requires energy to overcome the lattice energy. Place the suspension in a bath sonicator at room temperature for 45–60 minutes.

  • Equilibration: Place the vial on a rotary shaker at 37°C for 12 hours to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Sterilization and Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Check: You must quantify the final filtrate via HPLC-UV before dosing. Because cyclodextrin complexation efficiency varies based on exact molecular geometry, the final dissolved concentration may be slightly lower than your 2.0 mg/mL target.

References

  • Cayman Chemical.
  • US Patent 20090107520A1. "Amidoxime compounds as chelating agents in semiconductor processes." Accessed March 21, 2026.
  • Cayman Chemical.
  • Valverde, I. E., et al. "1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity." PMC. Accessed March 21, 2026.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Welcome to the Technical Support Center. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a specialized compound featuring a highly stable 1,2,3-triazole core linked to a reactive N'-hydroxycarboximidamide (ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a specialized compound featuring a highly stable 1,2,3-triazole core linked to a reactive N'-hydroxycarboximidamide (amidoxime) functional group. While the triazole ring provides robust structural integrity, the amidoxime moiety is inherently vulnerable to hydrolytic, thermal, and oxidative degradation.

This guide provides drug development professionals and analytical chemists with evidence-based troubleshooting, validated protocols, and mechanistic insights to ensure your batches maintain >98% purity during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my batch show increased levels of amide and carboxylic acid byproducts over time? A: The appearance of these specific byproducts is the direct result of amidoxime hydrolysis. The imino carbon of the amidoxime group ( −C(=NOH)NH2​ ) is highly electrophilic. In the presence of ambient moisture, water molecules act as nucleophiles, attacking the imino carbon. This leads to the elimination of hydroxylamine ( NH2​OH ) and the formation of 1-benzyl-1H-1,2,3-triazole-4-carboxamide[1]. Upon prolonged exposure to moisture or extreme pH conditions, the amide intermediate further hydrolyzes into 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and ammonia[2]. To arrest this pathway, strict control of ambient humidity and water activity ( aw​ ) is mandatory.

Q2: How do temperature and humidity synergistically accelerate this degradation? A: According to the Arrhenius equation, elevated temperatures exponentially increase the reaction rate of hydrolysis by providing the activation energy required for the nucleophilic attack. When combined with high relative humidity (RH), the thermodynamic favorability of the degradation pathway is maximized. Stability testing conforming to ICH Q1A(R2) guidelines demonstrates that storage at accelerated conditions (40°C / 75% RH) can cause significant degradation compared to standard long-term storage conditions (25°C / 60% RH)[3][4].

Q3: What is the optimal formulation and storage condition to maintain >98% purity over 24 months? A: To completely suppress the hydrolytic and oxidative pathways, the compound must be stored in a state of minimal water activity ( aw​<0.1 ). We recommend lyophilizing the compound to a residual moisture content of <1%, backfilling the container with an inert gas (Argon) to displace oxygen, and sealing it in amber glass vials to prevent UV-catalyzed auto-oxidation of the benzylic position. The sealed vials should be stored at -20°C in a secondary container equipped with indicating silica gel desiccants.

Part 2: Visualizations of Degradation and Storage

degradation_pathway A 1-Benzyl-N'-hydroxy-1H- 1,2,3-triazole-4-carboximidamide (Amidoxime) H2O_1 H₂O / H⁺ or OH⁻ (Hydrolysis) A->H2O_1 B 1-Benzyl-1H-1,2,3- triazole-4-carboxamide (Amide) H2O_2 H₂O / Prolonged Heat (Hydrolysis) B->H2O_2 C 1-Benzyl-1H-1,2,3- triazole-4-carboxylic acid (Carboxylic Acid) H2O_1->B - NH₂OH H2O_2->C - NH₃

Hydrolytic degradation pathway of the amidoxime group into amide and carboxylic acid.

storage_workflow Step1 Synthesized API Batch Step2 Lyophilization (<1% Moisture) Step1->Step2 Step3 Argon Gas Backfilling Step2->Step3 Step4 Amber Glass Vial Sealing Step3->Step4 Step5 Storage at -20°C with Desiccant Step4->Step5

Step-by-step workflow for the optimal long-term storage preparation of the compound.

Part 3: Experimental Protocols

Protocol A: Lyophilization and Inert Gas Backfilling for Long-Term Storage

Purpose: To eliminate residual moisture and oxygen, which are the primary drivers of amidoxime degradation.

  • Freezing: Dissolve the purified 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in a minimal volume of MS-grade LC-MS water/acetonitrile mixture. Flash-freeze the solution in amber glass vials using a dry ice/acetone bath (-78°C) to prevent phase separation and ensure a uniform ice matrix.

  • Primary Drying (Sublimation): Transfer the vials to a lyophilizer. Reduce the chamber pressure to <0.1 mbar and set the shelf temperature to -40°C. Hold for 24 hours to allow for complete sublimation of unbound solvent.

  • Secondary Drying (Desorption): Gradually ramp the shelf temperature to 10°C at a rate of 0.1°C/min to remove bound moisture without inducing thermal degradation of the heat-sensitive amidoxime group. Hold for 12 hours.

  • Inert Gas Backfilling: Break the vacuum by flooding the lyophilizer chamber with high-purity Argon (99.999%). Argon is strictly preferred over Nitrogen as it is denser than air and settles directly over the compound, providing a superior protective blanket against oxidation.

  • Sealing and Storage: Immediately cap the vials with PTFE-lined septa and aluminum crimp seals. Store at -20°C.

Protocol B: Stability-Indicating HPLC-UV Assay

Purpose: A self-validating analytical method to quantify the intact amidoxime and its degradation products.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in MS-grade Water (pH ~2.0 is required to suppress the ionization of the carboxylic acid byproduct, ensuring sharp peak shapes).

    • Buffer B: 0.1% TFA in MS-grade Acetonitrile.

  • Column Selection: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) maintained at a controlled 25°C to prevent on-column thermal degradation during the run.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the benzyl-triazole chromophore).

  • System Suitability (Self-Validation): Ensure the resolution ( Rs​ ) between the amidoxime peak and the amide degradation peak is ≥1.5 . Inject a standard mixture of the amidoxime, amide, and carboxylic acid to verify baseline separation before analyzing stability samples. If Rs​<1.5 , lower the initial gradient percentage of Buffer B.

Part 4: Quantitative Degradation Data

The following table summarizes the degradation kinetics of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide under various ICH-aligned environmental conditions over a 6-month period.

Storage ConditionTimepointIntact Amidoxime (%)Amide Byproduct (%)Carboxylic Acid Byproduct (%)
-20°C / Sealed (Argon) 6 Months99.8%0.1%< 0.1%
4°C / Sealed (Air) 6 Months98.5%1.2%0.3%
25°C / 60% RH (Open) 6 Months92.4%6.1%1.5%
40°C / 75% RH (Open) 6 Months78.2%16.5%5.3%

Data Interpretation: Exposure to atmospheric moisture and elevated temperatures (40°C / 75% RH) drastically accelerates the conversion of the amidoxime to the amide and subsequently to the carboxylic acid. Storage at -20°C under an inert atmosphere effectively halts this hydrolytic progression.

Part 5: References

  • On the conversion of amidoxime groups into hydroxamic acid groups in polyacrylamidoximes Source: ResearchGate URL:[Link]

  • Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch Source: CNRS URL:[Link]

  • Stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA) URL:[Link]

  • Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products (ICH Q1A/Q1F) Source: International Council for Harmonisation (ICH) / WHO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (an amidoxime-fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (an amidoxime-functionalized triazole).

Because amidoxime groups strongly interact with transition metals, a direct single-step click reaction is often problematic. The chemically sound, field-proven approach is a two-step sequence : (1) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a nitrile intermediate, followed by (2) nucleophilic addition of hydroxylamine to generate the final carboximidamide[1].

Process Architecture

G R1 Benzyl Azide + Propiolonitrile P1 CuAAC Click Reaction (CuSO₄, Na-Ascorbate, THPTA) R1->P1 R2 NH₂OH·HCl + Base (EtOH, Reflux) P2 Amidoxime Formation (Nucleophilic Addition) R2->P2 I1 Intermediate: 1-benzyl-1H-1,2,3-triazole-4-carbonitrile P1->I1 >90% Yield Final Target Product: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole- 4-carboximidamide P2->Final >85% Yield I1->P2 T1 Avoid pre-forming amidoxime; chelates Cu(I) catalyst T1->P1

Two-step synthetic workflow for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.

Module 1: CuAAC Click Chemistry (Nitrile Formation)

Frequently Asked Questions

Q: Why do we synthesize the carbonitrile intermediate first instead of clicking benzyl azide directly with N'-hydroxypropiolimidamide? A: This is a fundamental issue of catalyst poisoning. Amidoximes contain a hydroxylamine-like motif that acts as a bidentate ligand, strongly chelating transition metals. If you attempt the CuAAC reaction with an alkyne already bearing an amidoxime group, it will sequester the Cu(I) catalyst, forming a stable, catalytically inactive complex. By masking the amidoxime as a nitrile (propiolonitrile) during the click step, we preserve catalyst turnover and prevent reaction stalling.

Q: My CuAAC reaction stalls at 50% conversion. How can I drive it to completion? A: Cu(I) is highly susceptible to disproportionation and aerobic oxidation to Cu(II), which is catalytically dead. If your reaction stalls, your active Cu(I) pool has likely depleted. Causality-driven solution: Ensure a continuous reducing environment by using a sufficient excess of sodium ascorbate. Furthermore, switch your ligand from TBTA to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is water-soluble, encapsulates the Cu(I) center to protect it from dissolved oxygen, and prevents the formation of unreactive copper acetylide polymers.

Self-Validating Protocol 1: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile
  • Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 eq, 10 mmol) and propiolonitrile (1.1 eq, 11 mmol) in 30 mL of a 1:1 mixture of t -BuOH and H₂O. (Safety Note: Propiolonitrile is volatile and toxic; perform strictly in a fume hood).

  • Catalyst Complexation: In a separate vial, premix CuSO₄·5H₂O (0.05 eq, 0.5 mmol) and THPTA ligand (0.05 eq, 0.5 mmol) in 2 mL of H₂O. The solution will turn light blue. Add this to the main reaction flask.

  • Initiation: Dissolve sodium ascorbate (0.2 eq, 2.0 mmol) in 2 mL of H₂O and add it dropwise to the reaction. Validation Check: The solution must briefly turn yellow/brown, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir at room temperature for 4–6 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The benzyl azide spot (UV active, higher Rf) should disappear completely.

  • Copper-Stripping Workup: Dilute the mixture with 50 mL EtOAc and wash with 30 mL of a saturated NH₄Cl solution containing 1% EDTA. Causality: EDTA aggressively chelates residual copper, pulling it into the aqueous layer (which will turn blue) and preventing copper-mediated degradation of your product during storage. Extract, dry over Na₂SO₄, and concentrate to yield the carbonitrile intermediate.

Module 2: Nitrile-to-Amidoxime Conversion

Frequently Asked Questions

Q: During the conversion of the carbonitrile to the carboximidamide, I observe a significant side product (+18 Da by LC-MS). What is it, and how do I prevent it? A: The +18 Da mass shift indicates the formation of the primary amide (1-benzyl-1H-1,2,3-triazole-4-carboxamide). This occurs via the base-catalyzed hydration (hydrolysis) of the nitrile[2]. Causality-driven solution: This side reaction is driven by the presence of water and strong bases (like NaOH). To prevent it, you must maintain strictly anhydrous conditions. Use absolute ethanol as the solvent and a mild, anhydrous base like Na₂CO₃ or Et₃N to liberate the free hydroxylamine from its hydrochloride salt.

Q: How do I ensure complete conversion of the sterically hindered triazole-nitrile? A: The nucleophilic addition of hydroxylamine to a conjugated, electron-deficient nitrile requires a significant excess of the nucleophile and thermal energy[3]. Use 2.5 to 3.0 equivalents of NH₂OH·HCl and reflux the mixture.

Self-Validating Protocol 2: Synthesis of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
  • Free-basing: Suspend NH₂OH·HCl (3.0 eq, 30 mmol) and anhydrous Na₂CO₃ (3.0 eq, 30 mmol) in 40 mL of absolute ethanol. Stir at room temperature for 30 minutes. Validation Check: The evolution of CO₂ gas (bubbling) indicates the successful generation of free hydroxylamine.

  • Addition: Add the intermediate 1-benzyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq, 10 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (75–80 °C) for 8–12 hours. Validation Check: Monitor via LC-MS or TLC (CH₂Cl₂/MeOH 9:1). The product will show a distinct mass shift (+33 Da relative to the nitrile) and will elute with a significantly lower Rf due to increased hydrogen bonding.

  • Isolation: Cool the mixture to room temperature. Filter off the insoluble inorganic salts (NaCl and unreacted Na₂CO₃) through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Triturate the crude solid with cold diethyl ether to remove non-polar impurities, or recrystallize from hot ethanol/water to obtain the pure 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide as a crystalline solid.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal impact of optimizing reaction parameters across both synthetic phases:

Reaction PhaseParameterStandard ConditionOptimized ConditionCausality & Impact on Yield
Phase 1: CuAAC Ligand ChoiceTBTATHPTA THPTA prevents Cu(I) oxidation in aqueous media. Yield increases from ~60% to >90% .
Phase 1: CuAAC Reducing Agent0.1 eq Na-Ascorbate0.2 - 0.5 eq Na-Ascorbate Excess ascorbate prevents reaction stalling by continuously regenerating Cu(I).
Phase 2: Amidoxime SolventAqueous EtOH (95%)Absolute EtOH (Anhydrous) Eliminates base-catalyzed nitrile hydrolysis (amide byproduct). Yield increases from ~55% to >85% .
Phase 2: Amidoxime Base SelectionNaOH (Aqueous)Na₂CO₃ (Anhydrous) Mild base prevents degradation of the triazole ring and minimizes hydration side-reactions.

References

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of 2H-1,2,3-Triazoles. ResearchGate. Available at:[Link]

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. Available at:[Link]

Sources

Optimization

Resolving co-elution issues in HPLC analysis of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting strategies for chromatographers facing co-elution, peak distortion, or resolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting strategies for chromatographers facing co-elution, peak distortion, or resolution loss when analyzing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide .

To resolve co-elution, we must first understand the analyte's structural causality. This molecule possesses a hydrophobic benzyl ring, a polar 1,2,3-triazole core, and a highly reactive N'-hydroxycarboximidamide (amidoxime) moiety. This structural triad introduces specific chromatographic vulnerabilities: E/Z geometric isomerism at the amidoxime C=N bond, strong metal chelation potential, and mixed-mode interactions with stationary phases.

Below is our authoritative diagnostic logic, followed by targeted FAQs, physicochemical data tables, and self-validating experimental protocols.

Diagnostic Workflow

CoelutionTroubleshooting Start Suspected Co-elution (Shoulder or Broad Peak) CheckPurity Perform Peak Purity Analysis (DAD / LC-MS) Start->CheckPurity Decision1 Spectra Consistent Across Peak? CheckPurity->Decision1 PathTailing Investigate Tailing (Silanol or Metal Chelation) Decision1->PathTailing Yes (Pure) PathCoelution True Co-elution Confirmed (Impurities or Isomers) Decision1->PathCoelution No (Mixed) FixTailing Passivate Column / Add TEA Adjust Buffer pH PathTailing->FixTailing FixIsomers Lock E/Z Isomerization (Lower T, Adjust pH) PathCoelution->FixIsomers Isomeric FixGradient Optimize Selectivity (α) Change Organic Modifier PathCoelution->FixGradient Structural Impurity

Diagnostic workflow for differentiating true co-elution from peak tailing in amidoxime derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: My main peak has a distinct shoulder. How do I know if it's true co-elution with a synthetic impurity or just severe peak tailing? Causality & Solution: A shoulder (a sudden discontinuity in the peak profile) often indicates true co-elution, whereas a tail is a gradual exponential decline. However, visual inspection is insufficient. You must use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform a peak purity analysis. By collecting ~100 UV spectra across the peak, the system can flag spectral shifts that confirm two distinct compounds are co-eluting[1]. If the spectra are identical across the peak apex and shoulder, the issue is likely a fluidic void (e.g., a dirty frit) or severe secondary interactions, not true co-elution. Actionable Step: Run a DAD peak purity check. If pure, replace the column inlet frit. If mixed, proceed to selectivity optimization.

Q2: I confirmed co-elution with the precursor (1-benzyl-1H-1,2,3-triazole-4-carbonitrile). Decreasing the gradient steepness isn't improving resolution. Why? Causality & Solution: The capacity factor ( k′ ) might be in an acceptable range, but the selectivity ( α ) between the amidoxime and the nitrile is insufficient under your current conditions. The nitrile is significantly less polar than the amidoxime. If they are co-eluting, your mobile phase is likely masking their hydrogen-bonding differences. Actionable Step: Switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that engages in hydrogen bonding, which will differentially interact with the N'-hydroxycarboximidamide group compared to the aprotic nitrile, fundamentally altering selectivity and pulling the peaks apart.

Q3: I am seeing two closely eluting peaks with identical mass spectra (isobaric). What is causing this, and how do I merge them? Causality & Solution: You are observing the E and Z geometric isomers of the N'-hydroxycarboximidamide (amidoxime) group. The C=N bond restricts rotation, and the interconversion rate between the E and Z forms can match the chromatographic timescale, leading to peak splitting or partial co-elution (a "saddle" between peaks). Actionable Step: You must "lock" the molecule into a single conformational state or speed up the interconversion so it elutes as one sharp peak. Lowering the mobile phase pH (e.g., using 10 mM ammonium formate at pH 3.0) protonates the basic sites, often stabilizing one predominant isomer[2]. Alternatively, increasing the column temperature (e.g., to 45°C) accelerates the exchange rate, coalescing the peaks.

Q4: The peak exhibits massive tailing that bleeds into the next eluting impurity, causing a co-elution nightmare. What is the mechanism here? Causality & Solution: The N'-hydroxycarboximidamide group contains lone pairs of electrons on the nitrogen and oxygen atoms that are perfectly spaced to form stable 5- or 6-membered chelation rings with trace heavy metals (like Fe3+ or stainless steel components) in the HPLC system or column frit[3]. Additionally, the basic triazole nitrogens undergo secondary ion-exchange interactions with residual acidic silanols on the silica support. Actionable Step: To suppress silanol interactions, ensure your mobile phase is properly buffered and consider using an end-capped or polar-embedded column. For metal chelation, passivate your LC system or add a trace amount of EDTA to the sample diluent.

Physicochemical Impact Matrix

To systematically eliminate co-elution, you must adjust your method based on the quantitative and qualitative properties of the molecule.

Functional GroupChromatographic RiskCausality MechanismTargeted Mitigation Strategy
Benzyl Ring Over-retentionStrong hydrophobic interaction with C18 stationary phases.Ensure final gradient reaches ≥70% organic modifier.
1,2,3-Triazole Core Silanol TailingBasic nitrogens interact with unreacted, acidic silanols on the silica surface.Use high-purity Type B silica, end-capped columns, or low pH buffers (pH < 3.0).
Amidoxime (-C(=NOH)NH₂) E/Z Isomer SplittingRestricted rotation around the C=N bond creates distinct conformational isomers.Elevate column temperature (40-50°C) to coalesce isomers into a single peak.
Amidoxime (-C(=NOH)NH₂) Metal ChelationLone pairs on N and O form coordination complexes with stainless steel flow paths[3].Use PEEK tubing, passivate the system, or add 10 µM EDTA to the sample.

Self-Validating Experimental Protocols

Protocol 1: Method Optimization for Isomer Coalescence and Selectivity

This protocol is designed to resolve co-elution caused by E/Z isomerism and structural impurities by manipulating thermodynamics and hydrogen bonding.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using formic acid. Causality: A pH of 3.0 ensures the triazole nitrogens are fully protonated, preventing mixed-mode silanol interactions and stabilizing the amidoxime tautomeric state[2].

  • Organic Phase (B): Use 100% LC-MS grade Methanol. Causality: Methanol's protic nature maximizes selectivity differences between the amidoxime and aprotic impurities (like nitriles).

Step 2: Thermodynamic Control

  • Set the column oven temperature to 45°C .

  • Self-Validation Check: Inject the sample at 25°C, 35°C, and 45°C. If the split peaks or broad shoulders merge into a single, symmetrical peak at 45°C, you have successfully validated that the co-elution was due to E/Z isomer interconversion.

Step 3: Gradient Execution

  • Run a gradient from 10% B to 80% B over 15 minutes.

  • Monitor at UV 254 nm and 230 nm.

Protocol 2: System Passivation to Eliminate Chelation-Induced Co-elution

If DAD analysis confirms peak purity but massive tailing is causing overlap with subsequent peaks, metal chelation is the likely culprit. This protocol strips metal ions from the fluidic path.

Step 1: System Flush

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the HPLC system (lines, autosampler, and detector) with 50:50 Water:Methanol for 15 minutes at 1.0 mL/min to remove buffer salts.

Step 2: Active Passivation

  • Prepare a passivation solution of 0.5% Phosphoric acid in water.

  • Pump this solution through the system at 1.0 mL/min for 45 minutes. Causality: Phosphoric acid acts as a strong chelator, stripping adsorbed Fe3+ and other heavy metals from the stainless steel capillaries and frits that interact with the amidoxime lone pairs[3].

Step 3: Re-equilibration and Validation

  • Flush the system with LC-MS grade water until the pH returns to neutral (approx. 30 minutes).

  • Reinstall the analytical column and equilibrate with your mobile phase.

  • Self-Validation Check: Inject a standard of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. Calculate the USP Tailing Factor ( Tf​ ). A successful passivation will reduce Tf​ from >2.0 to ≤1.2, eliminating the artificial co-elution.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)".[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC Separations and Troubleshooting".[Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Reducing Cytotoxicity of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (BHT) in Primary Cell Assays

This guide serves as a dedicated technical resource for researchers encountering cytotoxicity with 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (BHT) and its analogs, particularly within sensitive primary cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers encountering cytotoxicity with 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (BHT) and its analogs, particularly within sensitive primary cell culture systems. Our goal is to provide a framework for troubleshooting, protocol optimization, and rational experimental design to help you distinguish between targeted pharmacological effects and off-target toxicity, thereby ensuring the integrity of your data.

Introduction: The Challenge of BHT-Induced Cytotoxicity

The 1,2,3-triazole moiety is a valuable scaffold in medicinal chemistry, forming the core of many compounds investigated for anticancer, anti-inflammatory, and other therapeutic properties.[1][2] However, this biological activity can be a double-edged sword. Many 1,2,3-triazole derivatives have been shown to exert cytotoxic effects, often by inducing apoptosis (programmed cell death).[3] While this is desirable when targeting cancer cells, it presents a significant challenge in other applications where cell viability is paramount.[1][2][4][5]

Primary cells, unlike immortalized cell lines, have finite lifespans and are generally more sensitive to chemical insults. This heightened sensitivity makes them excellent models for predicting in vivo responses but also means they are more susceptible to cytotoxicity induced by experimental compounds like BHT. This guide provides actionable strategies to de-risk your experiments and obtain clearer, more reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues researchers face when working with BHT and provides logical, step-by-step solutions.

Q1: We're observing widespread cell death in our primary neuron cultures at concentrations where we expect to see a therapeutic effect. What's the first thing we should check?

A1: This is a classic problem of the therapeutic window being obscured by toxicity. The issue often lies not just with the compound itself, but with the experimental conditions.

Troubleshooting Steps:

  • Evaluate Solvent Toxicity: The most common culprit is the solvent used to dissolve BHT. Dimethyl sulfoxide (DMSO) is widely used but is toxic to primary cells at even moderate concentrations.

    • Causality: DMSO can disrupt cell membrane integrity and induce stress pathways, confounding results.[6]

    • Action Plan: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically ≤ 0.1% .[7][8] Always include a "vehicle control" group that receives the same final concentration of DMSO as your treated groups. This allows you to isolate the effect of the compound from the effect of the solvent.

  • Conduct a Dose-Response and Time-Course Analysis: Cytotoxicity is a function of both concentration and exposure duration.

    • Causality: Primary cells may tolerate a higher concentration for a short period, or a lower concentration for an extended period. Finding the right balance is key.

    • Action Plan:

      • Dose-Response: Perform a broad-spectrum dose-response curve (e.g., from low nanomolar to high micromolar) to identify the half-maximal inhibitory concentration (IC50) for toxicity.[7][8]

      • Time-Course: Using a concentration that shows minimal toxicity at 24 hours, extend the experiment to 48 and 72 hours to see if toxicity is time-dependent. Conversely, for a concentration that is toxic at 24 hours, test shorter time points (e.g., 6, 12, 18 hours).[8]

  • Confirm Compound Purity:

    • Causality: Synthetic byproducts or degradation products can be significantly more toxic than the parent compound.

    • Action Plan: Verify the purity of your BHT batch via HPLC or LC-MS. Ensure proper storage (cool, dark, dry) to prevent degradation.

Q2: Our MTT assay shows a significant drop in viability, but our apoptosis assay (Caspase-3/7) shows only a minor increase. Are these results contradictory?

A2: Not necessarily. This discrepancy provides valuable insight into the potential mechanism of cytotoxicity. Different assays measure different cellular health parameters.

Troubleshooting Steps:

  • Understand the Assays:

    • MTT Assay: This is a metabolic assay. It measures the activity of mitochondrial dehydrogenases.[9][10] A decrease in the MTT signal means metabolic activity is reduced, which can be due to cell death, but also to mitochondrial dysfunction or a state of cellular senescence without immediate death.

    • Caspase-3/7 Assay: This assay specifically measures the activity of key "executioner" caspases, which are hallmarks of apoptosis.[8]

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised—a sign of necrosis or late-stage apoptosis.[8][11]

  • Formulate a Mechanistic Hypothesis:

    • Scenario: Low MTT signal + Low Caspase signal.

    • Interpretation: BHT may be causing metabolic impairment or mitochondrial toxicity without initiating the classical apoptotic cascade. The cells are metabolically inactive but not yet undergoing programmed cell death.

    • Next Step: Run an LDH assay. If LDH release is also low, it confirms a cytostatic or metabolic effect rather than immediate cell death. If LDH is high, it may suggest a rapid necrotic death that bypasses the caspase cascade.

  • Implement a Multi-Parametric Approach:

    • Action Plan: To get a complete picture, always use a panel of assays that measure different aspects of cell health. A recommended combination is:

      • A metabolic assay (e.g., MTT, resazurin).[9]

      • An apoptosis assay (e.g., Caspase-Glo® 3/7, Annexin V staining).[3]

      • A necrosis/membrane integrity assay (e.g., LDH release, propidium iodide staining).[12]

Q3: Can we reduce BHT's inherent cytotoxicity without changing its core structure?

A3: Yes. Formulation strategies can dramatically improve a compound's safety profile by altering its pharmacokinetics and interaction with the cells.[13]

Potential Solutions:

  • Use of Encapsulation Agents:

    • Causality: Encapsulating a hydrophobic compound like BHT can improve its solubility, stability, and control its release, thereby reducing the peak concentration of free compound that cells are exposed to.[14][15]

    • Action Plan: Consider formulating BHT with cyclodextrins. Methyl-β-cyclodextrin, for example, can form inclusion complexes with small molecules, significantly increasing their aqueous solubility and potentially reducing direct membrane-disruptive effects.[16]

  • Nanocarrier Delivery Systems:

    • Causality: Liposomes or polymeric nanoparticles can deliver the compound more effectively to its intracellular target, reducing non-specific off-target effects that can lead to cytotoxicity.[14]

    • Action Plan: While more complex, exploring nanoformulations can be a powerful strategy for compounds intended for further development.

Validated Experimental Protocols

Protocol 1: A Multi-Parametric Workflow for Assessing BHT Cytotoxicity

This protocol outlines a robust method for characterizing the cytotoxic profile of BHT in a 96-well format.

1. Cell Plating:

  • Seed primary cells at their empirically determined optimal density in a 96-well plate.
  • Allow cells to adhere and recover for at least 24 hours in a 37°C, 5% CO₂ incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of BHT in anhydrous, sterile DMSO. Aliquot into single-use tubes and store at -80°C to avoid freeze-thaw cycles.[7]
  • On the day of the experiment, create a serial dilution series of BHT in complete culture medium. Ensure the DMSO concentration is identical in every well (including the vehicle control) and does not exceed 0.1%.

3. Cell Treatment:

  • Carefully remove the existing medium from the cells.
  • Add 100 µL of the medium containing the BHT dilutions or vehicle control to the appropriate wells.
  • Incubate for the desired time period (e.g., 24 hours).

4. Multiplexed Assay Procedure:

  • Step 4a: LDH Assay (Necrosis):
  • Carefully transfer 25-50 µL of the cell culture supernatant from each well to a new, empty 96-well plate.
  • Perform the LDH release assay on this supernatant according to the manufacturer's protocol.
  • Step 4b: MTT Assay (Metabolic Viability):
  • To the original plate containing the cells, add 10 µL of MTT reagent (5 mg/mL solution) to each well.[9]
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
  • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the crystals.[9]
  • Read the absorbance between 550 and 600 nm.
  • Step 4c (Optional - Parallel Plate): Caspase-3/7 Assay (Apoptosis):
  • In a separate, identically treated plate, add the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
  • Incubate for 1-2 hours and measure luminescence.

5. Data Analysis:

  • Subtract the background (media-only wells).
  • Normalize all data to the vehicle control wells, which represent 100% viability or basal activity.
  • Plot the percent viability against the log of the BHT concentration to determine the IC50 value for each assay.
Protocol 2: Reducing BHT Cytotoxicity with a Cyclodextrin Formulation

This protocol describes how to prepare and test a BHT-cyclodextrin complex to assess its toxicity-reducing potential.

1. Preparation of BHT-Cyclodextrin Complex:

  • Select a biocompatible cyclodextrin such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
  • Prepare a stock solution of HP-β-CD in sterile, serum-free culture medium (e.g., 1-5% w/v).
  • Add powdered BHT directly to the HP-β-CD solution to achieve the desired final stock concentration (e.g., 1 mM).
  • Stir or sonicate the mixture until the BHT is fully dissolved. This solution now contains the BHT inclusion complex.
  • Sterile-filter the final solution through a 0.22 µm filter.

2. Comparative Cytotoxicity Testing:

  • Set up a cell plate as described in Protocol 1.
  • Prepare two sets of serial dilutions:
  • BHT diluted from a DMSO stock (as in Protocol 1).
  • BHT-HP-β-CD complex diluted from the aqueous stock.
  • Crucially, include two control groups: a DMSO vehicle control and an HP-β-CD-only control (at the highest concentration used for dilution).
  • Perform the cytotoxicity assessment using the multi-parametric workflow from Protocol 1.

3. Analysis:

  • Calculate and compare the IC50 values from the different assays for both the DMSO and HP-β-CD formulations. A significantly higher IC50 for the HP-β-CD formulation indicates a successful reduction in cytotoxicity.

Data Presentation

Summarize your findings in a clear, comparative format.

Table 1: Example Comparative Cytotoxicity Data (IC50 Values in µM)

FormulationMTT Assay (Metabolic)Caspase-3/7 Assay (Apoptosis)LDH Assay (Necrosis)
BHT in 0.1% DMSO8.5 µM12.1 µM21.3 µM
BHT in 1% HP-β-CD25.2 µM33.8 µM55.7 µM

This table clearly demonstrates a ~3-fold reduction in cytotoxicity across all measured parameters when BHT is formulated with HP-β-CD.

Visualized Workflows and Mechanisms

Troubleshooting_Workflow cluster_Problem Observation cluster_Investigation Initial Troubleshooting cluster_Mechanism Mechanism Elucidation cluster_Solution Advanced Solutions cluster_Goal Outcome Problem High Cytotoxicity in Primary Cells Solvent Step 1: Check Solvent Is final DMSO ≤ 0.1%? Include Vehicle Control Problem->Solvent:f0 Dose Step 2: Optimize Dose Perform Dose-Response Perform Time-Course Solvent:f2->Dose:f0 Purity Step 3: Verify Purity HPLC / LC-MS Dose:f2->Purity:f0 Assays Multi-Parametric Assays Metabolic (MTT) Apoptosis (Caspase) Necrosis (LDH) Purity:f1->Assays:f0 If toxicity persists Formulation Consider Reformulation e.g., Cyclodextrins e.g., Liposomes Assays:f3->Formulation:f0 Goal Clear Therapeutic Window Formulation->Goal

Caption: A logical workflow for troubleshooting BHT-induced cytotoxicity.

Cytotoxicity_Mechanisms cluster_Responses Cellular Events & Assay Readouts BHT BHT Exposure Metabolism Mitochondrial Dysfunction (Metabolic Impairment) BHT->Metabolism Direct or indirect effects Apoptosis Caspase Cascade Activation (Programmed Cell Death) BHT->Apoptosis Metabolism->Apoptosis Can trigger Assay_MTT Measured by: MTT / Resazurin Metabolism->Assay_MTT Necrosis Loss of Membrane Integrity (Uncontrolled Cell Death) Apoptosis->Necrosis Late Stage Assay_Caspase Measured by: Caspase-Glo / Annexin V Apoptosis->Assay_Caspase Assay_LDH Measured by: LDH Release / PI Stain Necrosis->Assay_LDH

Caption: Interplay of cytotoxicity mechanisms and their corresponding assays.

References

  • Title: Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed Source: PubMed URL
  • Title: Cytotoxicity of 1-(6-bromohexyl)
  • Title: Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell line Source: SciSpace URL
  • Title: Synthesis, characterization and cytotoxicity studies of 1,2,3-triazoles and 1, 2,4-triazolo [1,5-a] pyrimidines Source: Adichunchanagiri University URL
  • Title: Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231)
  • Title: Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review Source: RSC Publishing URL
  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL
  • Title: How to minimize CC-401 toxicity in cell culture Source: Benchchem URL
  • Title: Protocol IncuCyte® Cytotoxicity Assay Source: Sartorius URL
  • Title: How isotonic solutions reduce cytotoxicity in chemotherapeutics Source: Patsnap Eureka URL
  • Title: Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin Source: PMC URL
  • Title: How to reduce cytotoxicity during cell transfection Source: Westburg Life Sciences URL
  • Title: Measuring Cell Viability / Cytotoxicity Source: dojindo URL
  • Title: Technical Support Center: Minimizing EHT 5372 Cytotoxicity in Primary Cell Cultures Source: Benchchem URL
  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids Source: Semantic Scholar URL
  • Title: Oral Fenbendazole for Cancer Therapy in Humans and Animals Source: Anticancer Research URL
  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Merck Millipore URL
  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL
  • Title: Which method is suitable for cytotoxicity assay on primary cultured neurons?
  • Title: (PDF)
  • Title: The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells Source: National Institutes of Health URL
  • Title: Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems Source: Axion Biosystems URL
  • Title: Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures Source: PMC URL
  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy Source: Biomedical Research and Therapy URL
  • Source: bioRxiv.
  • Title: Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)
  • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: PMC URL
  • Title: (PDF)
  • Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: RSC Publishing URL

Sources

Optimization

Minimizing side reactions during 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide derivatization

Introduction The 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide scaffold is a key pharmacophore in modern drug discovery. Its unique combination of a stable 1,2,3-triazole ring, a bioisostere for amide bonds, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide scaffold is a key pharmacophore in modern drug discovery. Its unique combination of a stable 1,2,3-triazole ring, a bioisostere for amide bonds, and a versatile N'-hydroxycarboximidamide (also known as a hydroxyamidine) functional group offers significant potential for developing novel therapeutics.[1][2] However, the very features that make this molecule attractive also present distinct synthetic challenges. The N'-hydroxy group is highly nucleophilic but also sensitive to reaction conditions, leading to a variety of potential side reactions that can complicate synthesis, reduce yields, and make purification arduous.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this scaffold. We will delve into the causality behind common experimental issues and offer field-proven troubleshooting strategies and detailed protocols to help you minimize side reactions and maximize success.

Understanding the Core Reactivity

The primary site of derivatization is the N'-hydroxycarboximidamide group. Its reactivity is governed by the two nucleophilic centers: the oxygen and the terminal nitrogen of the amidine. This duality is the source of the most common side reactions. Furthermore, the N'-hydroxy moiety is susceptible to both reduction and rearrangement under harsh conditions.

G cluster_main 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide cluster_sites Key Reactive Sites mol N_site N-Nucleophile (Kinetic Product Site) O_site O-Nucleophile (Thermodynamic Product Site) N_site->p2 OH_group Susceptible to Reduction or Elimination O_site->p1 OH_group->p3 Troubleshooting_Workflow start Experiment Outcome: Low Yield or Impure Product low_yield Problem: Low Yield / No Reaction start->low_yield impure_product Problem: Multiple Products start->impure_product cause_activation Cause: Inefficient Electrophile Activation? low_yield->cause_activation cause_degradation Cause: N'-OH Group Degradation? low_yield->cause_degradation cause_solubility Cause: Poor Reactant Solubility? low_yield->cause_solubility sol_activation Solution: - Use potent coupling agent (HATU, T3P) - Pre-activate for 15-30 min - Ensure reagents are fresh/anhydrous cause_activation->sol_activation sol_degradation Solution: - Run at 0°C to RT - Use non-nucleophilic base (DIPEA) - Maintain inert (N₂/Ar) atmosphere cause_degradation->sol_degradation sol_solubility Solution: - Use polar aprotic solvent (DMF, NMP) - Use co-solvent (e.g., DCM/DMF) - Gentle warming (monitor for side reactions) cause_solubility->sol_solubility cause_regioisomer Cause: O- vs. N- Isomerization? impure_product->cause_regioisomer cause_reduction Cause: N-O Bond Reduction? impure_product->cause_reduction cause_dimer Cause: Dimerization? impure_product->cause_dimer sol_regioisomer Solution: - Low temp (0°C) favors kinetic N-product - Non-coordinating solvent (DCM, Toluene) - Screen different bases (e.g., NaH vs DIPEA) cause_regioisomer->sol_regioisomer sol_reduction Solution: - Avoid reagents like PPh₃, certain catalysts - Check for impurities in starting materials - Use high-purity solvents cause_reduction->sol_reduction sol_dimer Solution: - Use high dilution conditions - Add electrophile slowly via syringe pump - Ensure 1:1 stoichiometry cause_dimer->sol_dimer

Sources

Troubleshooting

Purification techniques for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide without column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and need to pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and need to purify the compound without relying on column chromatography.

Due to the highly polar, amphoteric, and hydrogen-bonding nature of the amidoxime functional group (-C(NH₂)=NOH), this molecule often streaks severely on normal-phase silica gel, leading to poor resolution and irreversible on-column degradation [1]. To ensure high scientific integrity and yield, we exploit the molecule's distinct solubility profile using a self-validating system of precipitation, targeted trituration, and recrystallization.

Purification Workflow Overview

The following diagram illustrates the logical progression of our chromatography-free purification strategy. Each step is designed to target a specific class of impurities based on causality and molecular interactions.

Workflow N1 1. Crude Reaction Mixture (Amidoxime, Salts, Nitrile) N2 2. Aqueous Precipitation (Add H2O, pH 7.0-7.5) N1->N2 Remove inorganic salts & excess NH2OH N3 3. Trituration (Cold Et2O or DCM) N2->N3 Isolate crude solid N4 4. Recrystallization (Hot EtOH / H2O) N3->N4 Extract non-polar nitrile impurities N5 5. Pure 1-benzyl-N'-hydroxy- 1H-1,2,3-triazole-4-carboximidamide N4->N5 Polish crystal lattice

Chromatography-free purification workflow for triazole amidoximes.

Quantitative Data: Solvent Selection & Purity Profiling

The table below summarizes the quantitative expectations for each purification phase. Selecting the correct solvent system is critical because the benzyl group provides lipophilicity, while the triazole and amidoxime groups provide extreme polarity.

Solvent SystemTechniqueTarget Impurity RemovedExpected Recovery (%)Purity Profile (HPLC)
Water (pH 7.0–7.5) PrecipitationExcess NH₂OH, Inorganic Salts85 - 95%> 80%
Diethyl Ether TriturationUnreacted Nitrile Precursor90 - 95%> 90%
Cold DCM TriturationNon-polar organic byproducts85 - 90%> 92%
EtOH / Water (3:1) RecrystallizationTrace polar/isomeric impurities75 - 85%> 99%

Step-by-Step Experimental Protocols

Every protocol described here acts as a self-validating system. By strictly controlling the thermodynamics and mechanics of the isolation, you ensure reproducible purity.

Protocol A: Aqueous Precipitation (Primary Isolation)

Causality: The reaction is typically performed in an ethanol/water mixture. By removing the organic solvent and neutralizing the aqueous phase, the amphiphilic amidoxime is forced out of solution while highly water-soluble inorganic salts and unreacted hydroxylamine remain dissolved [3].

  • Concentrate the crude reaction mixture under reduced pressure at 40°C to remove the bulk of the ethanol.

  • Dilute the remaining aqueous residue with 3 volumes of ice-cold distilled water.

  • Adjust the pH strictly to 7.0–7.5 using 1M HCl or saturated NaHCO₃.

  • Stir vigorously at 0–5°C for 1 hour to ensure complete precipitation and prevent the trapping of mother liquor within the forming aggregates.

  • Filter the suspension under vacuum, wash the filter cake with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours.

Protocol B: Targeted Trituration (Nitrile Removal)

Causality: Unreacted 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is highly soluble in non-polar solvents, whereas the hydrogen-bonded crystal lattice of the amidoxime is completely insoluble in these media.

  • Transfer the dried crude solid to a round-bottom flask.

  • Add 5 volumes (v/w) of cold diethyl ether or cold dichloromethane (DCM).

  • Sonicate the suspension for 5 minutes, then stir at room temperature for 15 minutes. Note: Mechanical agitation is critical here to break up solid aggregates, allowing the solvent to penetrate and dissolve trapped lipophilic impurities.

  • Filter the suspension and wash the solid with an additional 2 volumes of the cold solvent.

  • Self-Validation Step: Check the IR spectrum of the dried solid. The sharp C≡N stretching band at ~2220 cm⁻¹ must be completely absent.

Protocol C: Recrystallization (Final Polish)

Causality: Recrystallization from a protic solvent system exploits the temperature-dependent hydrogen bonding of the amidoxime group, yielding highly pure, thermodynamically stable crystals [2].

  • Suspend the triturated solid in a minimum volume of boiling ethanol.

  • If the solution is cloudy, perform a hot gravity filtration to remove insoluble mechanical impurities.

  • While maintaining the solution near boiling, add hot distilled water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1-2 drops of hot ethanol just until the turbidity clears, then remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.

  • Transfer to an ice bath for 30 minutes, then isolate the pure 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide by vacuum filtration.

Troubleshooting Guides & FAQs

Q1: Why is column chromatography strictly not recommended for this specific compound? A1: The amidoxime functional group is highly polar and amphoteric. It acts as both a strong hydrogen bond donor and acceptor. When applied to normal-phase silica gel, the compound interacts too strongly with the silanol groups, causing severe streaking, poor resolution, and low mass recovery due to irreversible binding [1]. Exploiting its crystallization propensity is far more efficient and scalable.

Q2: During the aqueous precipitation step (Protocol A), my product forms a sticky oil at the bottom of the flask instead of a filterable solid. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent mixture, or when it is heavily contaminated with lipophilic impurities (like unreacted benzyl azide or nitrile). Troubleshooting Action: Decant the aqueous supernatant. Dissolve the oily residue in a minimum amount of warm ethanol. Add water dropwise while scratching the inside of the glass flask vigorously with a glass rod to induce mechanical nucleation. If available, add a seed crystal of the pure amidoxime.

Q3: I am losing a significant amount of yield during the recrystallization step. What is going wrong? A3: Yield loss during recrystallization of amidoximes usually stems from using too much water or cooling the system too rapidly, which traps the compound in a supersaturated state. Ensure you are only adding water until the exact cloud point is reached. Furthermore, amidoximes can undergo hydrolysis back to the amide if boiled in water for extended periods; minimize the time the compound spends at reflux.

Q4: What happens if I don't adjust the pH accurately during precipitation? A4: The optimal pH is strictly between 7.0 and 7.5. Amidoximes are amphoteric: they can be protonated at the amidine nitrogen in strong acids (forming highly water-soluble cationic salts) and deprotonated at the oxime oxygen in strong bases (forming water-soluble anionic salts). Neutralizing the reaction mixture ensures the molecule remains in its neutral, least water-soluble state, maximizing your precipitation yield.

References

  • Barros, et al. "Synthesis of amidoximes using an efficient and rapid ultrasound method." ResearchGate. URL: [Link]

  • MDPI Editorial. "Anti-Biofouling Polyzwitterion–Poly(amidoxime) Composite Hydrogel for Highly Enhanced Uranium Extraction from Seawater." MDPI. URL: [Link]

Reference Data & Comparative Studies

Validation

Target Deconvolution and Validation Guide: Confirming IDO1 as the Biological Target of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals. Executive Summary & The Deorphanization Challenge In small-molecule drug discovery, phenotypic screening often yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.

Executive Summary & The Deorphanization Challenge

In small-molecule drug discovery, phenotypic screening often yields highly potent hit compounds whose exact mechanism of action remains ambiguous. The compound 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a prime example. Structurally, it features a highly specific hydroxyamidine moiety attached to a triazole core.

Hydroxyamidines are classic pharmacophores known to competitively inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-dependent enzyme that drives immune evasion in the tumor microenvironment by degrading L-tryptophan into immunosuppressive N-formylkynurenine[1][2]. While biochemical assays can confirm binding, definitive cellular target validation is required to prove that the compound's phenotypic effects are exclusively mediated by IDO1, rather than off-target kinases or the related enzyme TDO (Tryptophan 2,3-dioxygenase).

This guide outlines the gold-standard methodology for validating IDO1 as the biological target of this triazole-carboximidamide compound using CRISPR-Cas9 knockout (KO) generation.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn N-formylkynurenine (Immunosuppressive) IDO1->Kyn Oxidation Drug 1-benzyl-N'-hydroxy-1H-1,2,3- triazole-4-carboximidamide Drug->IDO1 Heme Coordination (Inhibition)

IDO1 tryptophan metabolism and targeted inhibition by the hydroxyamidine compound.

Comparison Guide: Target Validation Modalities

To definitively link a compound to its target, researchers must ablate the target's function and observe the loss of the drug's effect. While several modalities exist, CRISPR-Cas9 offers unparalleled precision by generating an isogenic cell line with a permanent null allele, excluding interference from residual genetic background[3][4].

FeatureCRISPR-Cas9 Knockout (Gold Standard)RNA Interference (siRNA/shRNA)Pharmacological InhibitionTargeted Protein Degradation (PROTACs)
Mechanism Permanent genomic frameshift (Null allele)Transient mRNA degradationCompetitive/Allosteric bindingUbiquitin-proteasome degradation
Target Ablation 100% (Complete) 70-90% (Incomplete)Variable (Concentration-dependent)High, but requires accessible lysines
Off-Target Risk Low (Mitigated by RNP delivery)High (Seed-sequence toxicity)High (Cross-reactivity)Moderate (Neo-substrate degradation)
Validation Logic Binary: If target is absent, drug loses efficacyAmbiguous: Residual enzyme may still bind drugCircular: Relies on previously validated drugsComplex: Requires extensive linker optimization
Timeframe 4-6 weeks (Clonal isolation)48-72 hoursImmediate3-6 months (Design & Synthesis)

Experimental Workflow: CRISPR-Cas9 Target Validation

The following self-validating protocol utilizes Ribonucleoprotein (RNP) complexes rather than lentiviral vectors. RNPs degrade rapidly within the cell, drastically reducing the temporal window for off-target DNA cleavage while ensuring high on-target biallelic editing[4].

Phase 1: RNP Assembly and Inducible Cell Line Engineering

Expert Insight: We utilize HeLa cells because they lack constitutive IDO1 expression but strongly upregulate it upon Interferon-gamma (IFN-γ) stimulation. This prevents baseline toxicity or metabolic stress during the clonal expansion phase.

  • sgRNA Design: Design three spatially distinct synthetic single guide RNAs (sgRNAs) targeting Exon 3 of the human IDO1 gene to ensure disruption of the catalytic heme-binding domain.

  • RNP Complexing: Incubate purified SpCas9 nuclease with the synthetic sgRNAs at a 1:1.2 molar ratio at room temperature for 15 minutes.

  • Electroporation: Electroporate 2x10⁵ HeLa cells with the RNP complexes using a standard mammalian nucleofection program. Plate immediately in pre-warmed complete DMEM.

Phase 2: Clonal Isolation and Genotypic Verification
  • Single-Cell Sorting: 48 hours post-electroporation, perform FACS to sort single cells into 96-well plates.

  • Expansion: Allow clones to expand for 14 days.

  • Genotyping (TIDE Analysis): Extract genomic DNA from expanding clones. PCR-amplify the targeted IDO1 locus and perform Sanger sequencing. Use Tracking of Indels by Decomposition (TIDE) software to identify clones with biallelic frameshift mutations (e.g., +1/-2 indels) resulting in premature stop codons.

Phase 3: Phenotypic Rescue Assay (The Validation Step)
  • Seeding: Seed Wild-Type (WT) and IDO1-/- HeLa clones in 96-well plates at 1x10⁴ cells/well.

  • Induction: Stimulate all wells with 50 ng/mL human recombinant IFN-γ for 24 hours to induce IDO1 expression.

  • Compound Treatment: Treat cells with varying concentrations of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (e.g., 10 µM) or a DMSO vehicle control for 48 hours.

  • Kynurenine Quantification: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to the cell supernatant. Read absorbance at 490 nm to quantify N-formylkynurenine production.

G Cell IFN-γ Stimulated Cell Line WT Wild-Type (IDO1 +/+) Cell->WT KO CRISPR KO (IDO1 -/-) Cell->KO DrugWT + Triazole Compound WT->DrugWT DrugKO + Triazole Compound KO->DrugKO ResWT Kynurenine INHIBITED (Drug is active) DrugWT->ResWT Target Present ResKO No Kynurenine Produced (Target Validated) DrugKO->ResKO Target Absent

Logical workflow for validating compound on-target specificity using CRISPR-Cas9.

Quantitative Data Presentation

A successful target validation experiment will yield a highly specific data matrix. If 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is strictly an IDO1 inhibitor, the knockout cell line will exhibit an absolute inability to produce kynurenine, rendering the addition of the drug functionally moot.

Table 1: Expected Kynurenine Production Profile in Validation Assay

Cell Line GenotypeIFN-γ Stimulation (50 ng/mL)Triazole Compound (10 µM)Kynurenine Concentration (µM)Mechanistic Interpretation
HeLa WT --< 0.1Baseline (No IDO1 expression)
HeLa WT +-28.4 ± 1.5Robust IDO1 induction & activity
HeLa WT ++1.1 ± 0.2 Compound potently inhibits IDO1
HeLa IDO1-/- +-< 0.1Successful target ablation
HeLa IDO1-/- ++< 0.1Target Validated: No off-target activity

Note: If the compound had secondary off-target effects on TDO (which also produces kynurenine), residual kynurenine would be detected in the IDO1-/- line. The absence of kynurenine confirms absolute target specificity.

Conclusion

By leveraging the precision of CRISPR-Cas9 RNP delivery, we establish a definitive, self-validating system. The complete abrogation of kynurenine production in the IDO1-/- isogenic line, combined with the compound's potent inhibition in the WT line, objectively confirms that the biological target of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is indeed IDO1. This rigorous validation allows drug development professionals to confidently advance the scaffold into in vivo pharmacokinetic and pharmacodynamic models.

References

  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects Frontiers in Oncology
  • Cornerstones of CRISPR-Cas in drug development and therapy N
  • Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors Molecular Cancer Therapeutics
  • CRISPRing future medicines Taylor & Francis
  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation N

Sources

Comparative

A Comparative Guide to 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid in Drug Design

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has earned its status as a "privileged" structure. Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has earned its status as a "privileged" structure. Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1][2] This guide provides an in-depth comparison of two key derivatives of this scaffold: the well-established 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its bioisostere, 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide . The primary distinction lies in the functional group at the 4-position, a substitution that can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis to inform strategic decisions in drug design.

The Archetype: 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

This compound often serves as a foundational building block in the synthesis of more complex molecules, including 1,2,3-triazole-4-carboxamides which have shown a range of biological activities such as antimitotic and PXR inhibitory effects.[3]

Synthesis

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a robust and well-documented process, typically achieved through a [3+2] cycloaddition reaction between benzyl azide and propiolic acid.

benzyl_azide Benzyl Azide reaction [3+2] Cycloaddition (e.g., Reflux in Acetone) benzyl_azide->reaction propiolic_acid Propiolic Acid propiolic_acid->reaction product 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid reaction->product

Synthetic route to 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

  • To a solution of acetone (84 mL), add benzyl azide (35.8 g, 269 mmol).

  • To this solution, add propiolic acid (19.3 g, 276 mmol) dropwise.

  • Stir the reaction mixture and heat to reflux overnight.

  • After cooling to 0°C, the product will precipitate.

  • Collect the white crystals of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid by filtration (yield ~62%).

  • Confirm the structure using NMR and IR spectroscopy.

Physicochemical Properties and Role in Drug Design

The carboxylic acid moiety imparts a distinct set of properties to the molecule. At physiological pH, it is largely deprotonated, rendering the molecule anionic. This enhances aqueous solubility but can limit passive diffusion across biological membranes, a common challenge for carboxylic acid-containing drugs.[4][5] The planar and rigid nature of the triazole ring, coupled with the hydrogen bonding capabilities of the carboxylic acid, allows for well-defined interactions with biological targets.[6]

However, the carboxylic acid group can be a liability, being susceptible to metabolic processes such as glucuronidation, which can lead to the formation of reactive metabolites and facilitate rapid excretion.[7][8]

The Bioisostere: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

To address the limitations of the carboxylic acid group, medicinal chemists often turn to bioisosteric replacement.[9] The N'-hydroxycarboximidamide (also known as an amidoxime) is a non-classical bioisostere of the carboxylic acid, offering a different set of physicochemical properties while potentially retaining key binding interactions.[8]

The N'-hydroxycarboximidamide Moiety: A Strategic Replacement

The N'-hydroxycarboximidamide group is structurally and electronically distinct from a carboxylic acid. It is a weaker acid, with a pKa typically in the range of 8-9, meaning it is predominantly neutral at physiological pH.[8] This neutrality can significantly enhance membrane permeability. Furthermore, this moiety is a potent metal chelator, a property that can be exploited in the design of metalloenzyme inhibitors.[8]

Anticipated Synthesis

A plausible synthetic route to 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide would likely proceed from the corresponding carboxylic acid, via an amide or nitrile intermediate.

start 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid amide 1-benzyl-1H-1,2,3-triazole-4-carboxamide start->amide Amidation nitrile 1-benzyl-1H-1,2,3-triazole-4-carbonitrile amide->nitrile Dehydration product 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide nitrile->product Addition of Hydroxylamine

Plausible synthetic route to the N'-hydroxycarboximidamide derivative.

Proposed Experimental Protocol: Synthesis of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

  • Amide Formation: Convert 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid to the corresponding carboxamide by reaction with a suitable amine source (e.g., ammonia) in the presence of a coupling agent.

  • Nitrile Formation: Dehydrate the carboxamide to form 1-benzyl-1H-1,2,3-triazole-4-carbonitrile using a dehydrating agent (e.g., trifluoroacetic anhydride).

  • Amidoxime Formation: React the nitrile with hydroxylamine under basic conditions to yield the final product, 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.

Head-to-Head Comparison

Feature1-benzyl-1H-1,2,3-triazole-4-carboxylic acid1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (Predicted)
Synthesis Complexity Low; well-established one-step cycloaddition.Moderate; multi-step synthesis from the carboxylic acid.
Ionization at pH 7.4 Mostly anionic.Mostly neutral.
Aqueous Solubility Generally higher due to ionization.[10]Generally lower.
Membrane Permeability Lower due to charge.[4]Higher due to neutrality.[11]
Hydrogen Bonding Acts as a hydrogen bond acceptor (carboxylate) and donor (acid).Acts as both a hydrogen bond donor and acceptor.
Metal Chelation Weak.Strong.[8]
Metabolic Stability Susceptible to acyl-glucuronidation.[7]Potentially more stable; different metabolic pathways.
Potential Applications Broad; scaffold for various target classes.[2][12]Metalloenzyme inhibitors, prodrugs, compounds requiring improved cell penetration.[11][13]

Expert Analysis and Strategic Application

The choice between these two scaffolds is context-dependent and driven by the specific objectives of the drug discovery program.

  • Choose 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid when:

    • The target binding site has a clear requirement for an anionic interaction.

    • High aqueous solubility is a primary requirement and poor membrane permeability is not a major concern (e.g., for some extracellular targets).

    • A well-established and straightforward synthetic route is preferred for rapid library synthesis.

  • Choose 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide when:

    • Poor membrane permeability of the parent carboxylic acid is a known issue.

    • The target is a metalloenzyme where the chelation properties of the amidoxime can be exploited for enhanced potency or selectivity.

    • There is a need to circumvent metabolic pathways associated with carboxylic acids.

    • A prodrug strategy is being considered, as amidoximes can be designed as prodrugs of amidines.[11]

Protocols for Comparative Evaluation

To empirically determine the optimal scaffold, a series of head-to-head experimental comparisons are essential.

compound_A Carboxylic Acid Derivative target_assay In Vitro Target-Based Assay (e.g., Enzyme Inhibition) compound_A->target_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity) compound_A->cell_assay pampa_assay PAMPA (Permeability Assay) compound_A->pampa_assay compound_B Amidoxime Derivative compound_B->target_assay compound_B->cell_assay compound_B->pampa_assay data_analysis Comparative Data Analysis target_assay->data_analysis cell_assay->data_analysis pampa_assay->data_analysis

Workflow for the comparative evaluation of the two scaffolds.
In Vitro Enzyme Inhibition Assay
  • Prepare stock solutions of both test compounds in DMSO.

  • In a 96-well plate, add the target enzyme in its appropriate buffer.

  • Add serial dilutions of the test compounds to the wells.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Calculate the IC50 values for each compound.

Cell-Based Cytotoxicity Assay
  • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add a viability reagent (e.g., MTT, resazurin) and incubate.

  • Measure the signal (absorbance or fluorescence) to determine cell viability.

  • Calculate the GI50/IC50 values for each compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare a lipid membrane on a filter plate.

  • Add the test compounds to the donor wells.

  • Add buffer to the acceptor wells.

  • Incubate the plate to allow for passive diffusion.

  • Measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) for each compound.

Conclusion

Both 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its N'-hydroxycarboximidamide bioisostere are valuable scaffolds in drug discovery. The carboxylic acid offers a well-trodden path with predictable properties, while the N'-hydroxycarboximidamide presents a strategic alternative to overcome common pharmacokinetic hurdles and to introduce novel modes of target engagement. The decision of which to employ should be based on a thorough understanding of the target biology and the desired ADME properties of the final drug candidate. The experimental protocols outlined provide a framework for a data-driven approach to making this critical decision.

References

  • Kamal, A., et al. (2019). Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents. Bioorganic & Medicinal Chemistry, 27(9), 1844-1855. [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. [Link]

  • Ansari, M. F., et al. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 25(12), 2554-2558. [Link]

  • Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 30(4), 519-529. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Saeedi, M., et al. (2020). Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors. Letters in Drug Design & Discovery, 17(10), 1275-1284. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Kim, H. P., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry, 229, 114043. [Link]

  • Stefely, J. A., et al. (2010). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Journal of Medicinal Chemistry, 53(8), 3389-3395. [Link]

  • Hypha Discovery. (2024). Carboxylic acid containing drugs – opportunities for substituting bioisosteres to mitigate the formation of acyl glucuronides. [Link]

  • University of Pennsylvania. (2020). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. [Link]

  • Sarmiento-Sánchez, J. I., et al. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México, 56(3), 263-268. [Link]

  • Lirias. (2021). Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents. [Link]

  • Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 213, 113170. [Link]

  • Wouters, J., et al. (2016). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 574-579. [Link]

  • ACS Publications. (2010). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. [Link]

  • RSC Publishing. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. [Link]

  • Martin, M. W., et al. (2018). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. Bioorganic & Medicinal Chemistry Letters, 28(12), 2143-2147. [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 247, 115011. [Link]

  • The Royal Society of Chemistry. (2014). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation of the carboxylate group. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. Letters in Drug Design & Discovery, 16(11), 1241-1249. [Link]

  • Chemical Synthesis Database. 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. [Link]

  • Proulx, C., et al. (2015). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. Journal of the American Chemical Society, 137(42), 13586-13593. [Link]

  • Amanote Research. (2010). N-((1-Benzyl-1h-1,2,3-Triazol-4-Yl)methyl)arylamide. [Link]

  • SciELO. (2017). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]

  • Boucher, J. L., et al. (2001). N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. Biochemistry, 40(33), 9921-9930. [Link]

  • Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. [Link]

  • Academia.edu. (2022). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • medRxiv. (2021). Pharmacokinetics of ß-d-N4-hydroxycytidine, the active metabolite of prodrug molnupiravir, in non-plasma compartments of patien. [Link]

  • medRxiv. (2022). Pharmacokinetics of ß-d-N4-hydroxycytidine, the parent nucleoside of prodrug molnupiravir, in non-plasma compartments of patien. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. In the absence of a specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust framework for safe handling, operational procedures, and disposal. The precautionary principle is paramount; this compound should be treated as potentially hazardous until comprehensive toxicological data becomes available.

The molecular structure of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide contains several functional groups that inform our safety assessment. The 1,2,3-triazole ring is a common motif in pharmaceuticals and agrochemicals.[1][2] While often stable, heterocyclic compounds containing multiple nitrogen atoms can possess latent energetic properties. The carboximidamide and N'-hydroxy functionalities also warrant careful handling due to potential biological activity and reactivity.

Hazard Assessment and Triage

Given the lack of specific toxicological data, a conservative approach to hazard assessment is necessary. Based on analogous compounds, the potential hazards are categorized as follows:

  • Skin and Eye Irritation: Many substituted triazoles are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of airborne particulates may lead to respiratory tract irritation.[3][4]

  • Oral Toxicity: Some triazole derivatives are harmful if swallowed.[3]

  • Unknown Long-Term Effects: The chronic toxicological properties of this specific molecule have not been characterized.

Therefore, all handling procedures must be designed to minimize direct contact and the generation of aerosols or dust.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (e.g., neoprene). Ensure gloves are powder-free.[5]Prevents dermal absorption. Thicker gloves offer better protection.[5] Double-gloving is recommended when handling concentrated solutions or the neat compound.
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.[6]Protects eyes from splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear.
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.[6][7]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N, R, or P series) is required.[6]Minimizes the risk of inhaling the compound.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is as critical as the use of PPE. The following workflow is designed to ensure a safe handling environment from receipt of the compound to its use in experimental procedures.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Don appropriate PPE before handling the package.

  • Storage: Store the compound in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Experimental Workflow

The following diagram outlines the key steps for safely handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide during experimental use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate and prepare a clean work area in a fume hood. gather_ppe Assemble all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh the compound in the fume hood. Use a disposable weigh boat. don_ppe->weigh dissolve Dissolve the compound in a suitable solvent. Add the solid to the solvent slowly. weigh->dissolve reaction Perform the experimental procedure within the fume hood. dissolve->reaction decontaminate Decontaminate all surfaces with an appropriate solvent and then soap and water. reaction->decontaminate dispose_waste Segregate and dispose of all waste streams correctly. decontaminate->dispose_waste doff_ppe Doff PPE in the correct sequence to avoid cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Experimental workflow for handling the target compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Containment: For a solid spill, carefully cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, use an inert absorbent.

  • Cleanup: Carefully sweep or wipe up the contained material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[8]

Disposal Plan

Proper disposal is essential to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

The following diagram illustrates the required disposal workflow.

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) solid_container Sealable, labeled hazardous solid waste container solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, solvent rinses) liquid_container Sealable, labeled hazardous liquid waste container (chemically compatible) liquid_waste->liquid_container ehs Contact Environmental Health & Safety (EHS) for pickup solid_container->ehs liquid_container->ehs licensed_facility Disposal by a licensed chemical waste management facility ehs->licensed_facility

Caption: Disposal workflow for the target compound and associated waste.

Conclusion

While 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide holds potential for research and development, its unknown toxicological profile necessitates a cautious and well-defined approach to handling. By implementing the multi-layered PPE strategy, adhering to the operational and disposal plans, and maintaining a culture of safety, researchers can mitigate the potential risks associated with this novel compound. This guide serves as a foundational document to be supplemented by institutional safety protocols and professional judgment.

References

  • BenchChem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • Growing Produce. (2013, February 1). Personal Protective Equipment A Must For Safe Pesticide Use.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • PubMed. (2016, August 15). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • PubMed. (2019, October 15). Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters.
  • SciELO. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Fisher Scientific. (2014, September 24). Safety Data Sheet.
  • Chemical Synthesis Database. (2025, May 20). 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide.
  • (2024, March 4). A mild protocol for efficient preparation of functional molecules containing triazole.
  • NextSDS. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • AK Scientific, Inc. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole Safety Data Sheet.
  • Guidechem. (n.d.). 1-benzyl-1H-[6][8][9]triazole-4-carboxylic acid hydroxyamide 1092115-58-6 wiki. Retrieved from

  • (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • HSE. (2025, October 7). Residues Assessments for Triazole Derivative Metabolites.
  • NSF PAR. (2024, July 25). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents.
  • PMC. (2022, December 8). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 2
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
© Copyright 2026 BenchChem. All Rights Reserved.